Cys-mcMMAD
Description
Structure
2D Structure
Properties
Molecular Formula |
C54H84N8O11S2 |
|---|---|
Molecular Weight |
1085.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C54H84N8O11S2/c1-12-34(6)47(40(72-10)29-43(64)61-26-19-22-39(61)48(73-11)35(7)49(66)57-38(51-56-24-27-74-51)28-36-20-15-13-16-21-36)60(9)53(69)45(32(2)3)58-50(67)46(33(4)5)59(8)42(63)23-17-14-18-25-62-44(65)30-41(52(62)68)75-31-37(55)54(70)71/h13,15-16,20-21,24,27,32-35,37-41,45-48H,12,14,17-19,22-23,25-26,28-31,55H2,1-11H3,(H,57,66)(H,58,67)(H,70,71)/t34-,35+,37-,38-,39-,40+,41?,45-,46-,47-,48+/m0/s1 |
InChI Key |
XHAWAHGMCWXSGV-HVDWHEIVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cys-mcMMAD
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
Cys-mcMMAD is a cysteine-linked maleimidocaproyl antibody-drug conjugate (ADC) payload, featuring the potent antimitotic agent Monomethyl Auristatin D (MMAD). As a critical component of next-generation targeted cancer therapies, understanding its precise mechanism of action is paramount for optimizing ADC design and clinical application. This technical guide delineates the molecular cascade initiated by this compound, from its cellular uptake to the induction of apoptosis. Through a comprehensive review of available data on MMAD and its close analog, Monomethyl Auristatin E (MMAE), this document provides a detailed overview of the tubulin inhibition, cell cycle arrest, and apoptotic signaling pathways central to its cytotoxic effects. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways to facilitate a deeper understanding for researchers in oncology and drug development.
Introduction to this compound and its Role in Antibody-Drug Conjugates
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. This compound serves as the cytotoxic payload in certain ADCs. The "Cys" indicates that the linker is attached to a cysteine residue on the antibody, while "mc" refers to the maleimidocaproyl linker. The active component, MMAD (Monomethyl Auristatin D), is a potent synthetic analog of the natural product dolastatin 10.
The fundamental principle of an ADC is to leverage the specificity of a monoclonal antibody to deliver the highly potent cytotoxic agent directly to tumor cells that overexpress a specific target antigen, thereby minimizing systemic toxicity to healthy tissues. Once the ADC binds to the target antigen on the cancer cell surface, it is internalized, and the linker is cleaved in the lysosomal compartment, releasing the MMAD payload into the cytoplasm.
Core Mechanism of Action: Tubulin Inhibition
The primary molecular target of the released MMAD is tubulin, a key protein in the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division (mitosis), cell structure, and intracellular transport.
MMAD, like other auristatins, binds to the vinca domain on β-tubulin. This binding disrupts microtubule dynamics by inhibiting tubulin polymerization. The interference with microtubule formation has profound downstream effects, leading to the arrest of the cell cycle and subsequent induction of programmed cell death (apoptosis).
Experimental Protocol: Tubulin Polymerization Assay
This assay biochemically measures the effect of a compound on tubulin polymerization into microtubules. The polymerization process is typically monitored by an increase in light scattering (turbidity) or fluorescence.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound or MMAD
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine (positive control for polymerization inhibition)
-
96-well microplate (clear bottom for absorbance or black for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare a 10X GTP stock (10 mM) in General Tubulin Buffer.
-
Prepare test compounds (this compound/MMAD) and controls at various concentrations in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In each well of the 96-well plate, add the appropriate volume of General Tubulin Buffer and glycerol (final concentration 10%).
-
Add the test compound or control.
-
Add the tubulin protein.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM. The final reaction volume is typically 100 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm (for turbidity) or fluorescence (with a suitable fluorescent reporter like DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time.
-
Analyze the polymerization curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of microtubule formation.
-
Cellular Consequence I: G2/M Cell Cycle Arrest
The disruption of microtubule dynamics by MMAD prevents the formation of a functional mitotic spindle, a requisite for the separation of chromosomes during mitosis. This failure activates the spindle assembly checkpoint, a critical cellular surveillance mechanism, leading to the arrest of the cell cycle at the G2/M phase[1][2][3]. Prolonged arrest at this checkpoint ultimately triggers the apoptotic machinery.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or MMAD
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or MMAD for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Cellular Consequence II: Induction of Apoptosis
Prolonged G2/M arrest induced by this compound culminates in the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Signaling Pathway of this compound-Induced Apoptosis
The apoptotic signaling cascade initiated by this compound can be summarized as follows:
-
Tubulin Inhibition: MMAD binds to tubulin, inhibiting its polymerization.
-
Mitotic Arrest: Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest.
-
Upregulation of Pro-Apoptotic Proteins: The expression of pro-apoptotic Bcl-2 family members, such as Bax, is increased[4].
-
Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins, such as Bcl-2, is decreased[4].
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase-9 Activation: Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3.
-
Substrate Cleavage and Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis[4].
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An auristatin-based antibody-drug conjugate targeting HER3 enhances the radiation response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Cys-mcMMAD: A Technical Guide to Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys-mcMMAD is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs), a revolutionary class of targeted cancer therapeutics. This molecule combines the potent cytotoxic agent Monomethyl Auristatin D (MMAD) with a cysteine-reactive maleimidocaproyl (mc) linker. This design allows for the specific covalent attachment of MMAD to monoclonal antibodies (mAbs) through the thiol group of a cysteine residue. The resulting ADC is engineered to selectively target and eliminate cancer cells expressing a specific surface antigen, thereby minimizing systemic toxicity associated with traditional chemotherapy. This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of this compound, intended to support researchers and professionals in the field of drug development.
Structure of this compound
This compound is comprised of two key functional components: the cytotoxic payload, Monomethyl Auristatin D (MMAD), and the maleimidocaproyl (mc) linker.
-
Monomethyl Auristatin D (MMAD): MMAD is a synthetic analogue of the natural antineoplastic agent dolastatin 10. It is a highly potent inhibitor of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, MMAD induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in rapidly dividing cancer cells.[1]
-
Maleimidocaproyl (mc) Linker: The "mc" portion of this compound refers to a maleimidocaproyl group. This linker contains a maleimide moiety that is highly reactive towards the sulfhydryl (thiol) group of a cysteine residue, forming a stable thioether bond.[2][3] This specific reactivity allows for the site-specific conjugation of the drug-linker to an antibody. The caproyl spacer provides a necessary distance between the antibody and the cytotoxic payload, which can help to ensure proper antibody folding and function.
The "Cys" prefix in this compound denotes the final conjugate formed when the maleimide group of mcMMAD reacts with a cysteine residue, typically on a monoclonal antibody.
Synthesis of this compound
The synthesis of this compound is a two-stage process: first, the synthesis of the maleimidocaproyl-MMAD (mcMMAD) drug-linker, and second, the conjugation of mcMMAD to a cysteine-containing molecule, such as a monoclonal antibody.
Synthesis of mcMMAD
Table 1: Representative Synthesis of mc-Auristatin Conjugates
| Step | Description | Reagents and Solvents | Typical Yield (%) | Reference |
| 1 | Activation of Maleimidocaproic Acid | Maleimidocaproic acid, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or other coupling agents | >90 | [7] |
| 2 | Coupling to Auristatin | Activated maleimidocaproic acid, Auristatin (e.g., MMAF), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF) | 70-85 | [4][5] |
| 3 | Purification | Reverse-phase high-performance liquid chromatography (RP-HPLC) | >95 (purity) | [4] |
Experimental Protocol: Generalized Synthesis of mc-Auristatin
-
Activation of Maleimidocaproic Acid: 6-Maleimidohexanoic acid is reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) to form the NHS ester of maleimidocaproic acid (mc-OSu). This activated ester is then purified.[7]
-
Coupling Reaction: The auristatin peptide (e.g., MMAF) is dissolved in a suitable solvent such as DMF. A base, typically diisopropylethylamine (DIPEA), is added to the solution. The activated mc-OSu is then added to the reaction mixture. The reaction is stirred at room temperature for several hours to allow for the formation of the amide bond between the maleimidocaproic acid and the N-terminus of the auristatin.[4][5]
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final mc-auristatin product with high purity.[4]
Conjugation to Cysteine (Formation of this compound)
The conjugation of mcMMAD to a cysteine residue, a process often referred to as a Michael addition, is a well-established and efficient bioconjugation technique.[2][3]
Table 2: Cysteine-Maleimide Conjugation Reaction Parameters
| Parameter | Condition | Reference |
| pH | 6.5 - 7.5 | [3] |
| Temperature | Room Temperature or 4°C | [8] |
| Reaction Time | 1 - 4 hours | [9] |
| mcMMAD:Cysteine Molar Ratio | 5:1 to 20:1 | [8] |
| Reducing Agent (optional) | Tris(2-carboxyethyl)phosphine (TCEP) | [10] |
Experimental Protocol: Cysteine-mcMMAD Conjugation
-
Antibody Reduction (if necessary): For antibodies where the target cysteines are involved in disulfide bonds, a reduction step is necessary. The antibody is treated with a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to break the disulfide bonds and expose the free thiol groups. The excess reducing agent is then removed, often by dialysis or size-exclusion chromatography.[8][10]
-
Conjugation Reaction: The reduced antibody (or any cysteine-containing protein) is incubated with a molar excess of mcMMAD in a buffer at a pH between 6.5 and 7.5. The reaction is typically carried out at room temperature for 1 to 4 hours.[9]
-
Purification of the ADC: The resulting ADC (this compound conjugated to the antibody) is purified from unreacted mcMMAD and other reaction components using techniques such as size-exclusion chromatography or protein A affinity chromatography.
Mechanism of Action of a this compound-based ADC
The therapeutic effect of an ADC carrying this compound is a multi-step process that begins with specific targeting of cancer cells and culminates in apoptosis.
Signaling Pathway of ADC Internalization and Payload Release
Caption: ADC internalization and payload-induced apoptosis pathway.
-
Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[11]
-
Internalization: The ADC-antigen complex is internalized into the cell through endocytosis, forming an early endosome.[11]
-
Trafficking: The endosome matures and traffics to the lysosome.[11]
-
Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, releasing the this compound payload. If a cleavable linker is used (e.g., containing a Val-Cit motif), it can be cleaved by lysosomal proteases like cathepsin B to release the payload.
-
Inhibition of Tubulin Polymerization: The released MMAD then diffuses into the cytoplasm and binds to tubulin, inhibiting its polymerization into microtubules.[1]
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, which in turn activates the apoptotic cascade.[12] This involves the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[13][14]
Experimental Workflow for ADC Efficacy Assessment
Caption: Experimental workflow for ADC development and evaluation.
Conclusion
This compound is a critical component in the design and synthesis of next-generation antibody-drug conjugates. Its structure, which combines a potent tubulin inhibitor with a stable and specific linker, allows for the targeted delivery of a cytotoxic payload to cancer cells. A thorough understanding of its synthesis and mechanism of action is essential for the development of more effective and safer cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working to advance the field of ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC-Val-Cit-PAB-MMAF | CAS:863971-17-9 | AxisPharm [axispharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 9. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 11. dovepress.com [dovepress.com]
- 12. A new tubulin polymerization inhibitor, auristatin PE, induces tumor regression in a human Waldenstrom's macroglobulinemia xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
An In-Depth Technical Guide to Cys-mcMMAD Linker Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Cys-mcMMAD linker technology, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will delve into the core principles of this technology, from its fundamental chemistry to its application in targeted cancer therapy. This document outlines detailed experimental methodologies, presents quantitative data for performance evaluation, and visualizes key biological and experimental processes.
Core Principles of this compound Linker Technology
The this compound drug-linker is a sophisticated system designed to connect a potent cytotoxic agent, Monomethyl Auristatin D (MMAD), to a monoclonal antibody (mAb) that specifically targets cancer cells. The name itself describes its components:
-
Cys: Refers to the Cysteine residue on the antibody, which serves as the conjugation site.
-
mc: Stands for maleimidocaproyl, a linker featuring a maleimide group that reacts with the thiol group of a cysteine residue.
-
MMAD: Monomethyl Auristatin D, a highly potent synthetic antineoplastic agent that inhibits tubulin polymerization.
The cornerstone of this technology is the maleimide-thiol reaction. The maleimide group on the 'mc' linker forms a stable covalent thioether bond with the sulfhydryl group of a cysteine residue on the antibody. This reaction is highly specific for thiols under physiological pH conditions, ensuring controlled and site-specific conjugation.[1]
However, a known challenge with traditional maleimide linkers is their susceptibility to a retro-Michael reaction, which can lead to premature release of the drug from the antibody in the bloodstream, potentially causing off-target toxicity.[2] To address this, various strategies have been developed to enhance the stability of the maleimide linkage, such as the use of self-hydrolyzing maleimides or dibromomaleimides for interchain cysteine re-bridging.[3]
Mechanism of Action of the MMAD Payload
The cytotoxic payload delivered by the this compound linker is Monomethyl Auristatin D (MMAD), a potent inhibitor of tubulin polymerization.[4] Once the ADC binds to its target antigen on a cancer cell, it is internalized, typically via receptor-mediated endocytosis. Inside the cell, the linker is designed to be cleaved, releasing the MMAD payload.
Free MMAD then disrupts the cellular microtubule network by binding to tubulin and inhibiting its polymerization into microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5][6]
Below is a diagram illustrating the signaling pathway of tubulin polymerization inhibition by MMAD.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing cysteine-maleimide linkage with auristatin payloads. While specific data for this compound is limited in publicly available literature, the data for the closely related Cys-linker-MMAE provides a strong surrogate for performance evaluation.
Table 1: In Vitro Cytotoxicity of a Cys-linker-MMAE ADC (mil40-15) against various cancer cell lines. [7]
| Cell Line | HER2 Status | IC50 (M) of mil40-15 | IC50 (M) of free MMAE |
| BT-474 | +++ | 1.2 x 10-11 | 2.1 x 10-11 |
| HCC1954 | +++ | 3.1 x 10-11 | 1.8 x 10-11 |
| NCI-N87 | +++ | 2.5 x 10-11 | 2.9 x 10-11 |
| MCF-7 | - | 1.5 x 10-8 | 2.2 x 10-11 |
| MDA-MB-468 | - | 3.4 x 10-9 | 1.9 x 10-11 |
Table 2: Plasma Stability of a Cys-linker-MMAE ADC (mil40-15). [7]
| Time in Human Plasma (hours) | % Free MMAE Released |
| 0 | <0.01 |
| 24 | <0.01 |
| 48 | <0.01 |
| 72 | <0.01 |
| 96 | <0.01 |
| 120 | <0.01 |
| 144 | <0.01 |
| 168 | <0.01 |
Table 3: In Vivo Efficacy of a Cys-linker-MMAE ADC (mil40-15) in an NCI-N87 Xenograft Model. [7]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Naked Antibody (mil40) | 10 mg/kg | ~40 |
| mil40-15 ADC | 2.5 mg/kg | ~80 |
| mil40-15 ADC | 5 mg/kg | >95 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound ADCs.
Synthesis of the mcMMAD Drug-Linker
While a detailed, publicly available, step-by-step protocol for the synthesis of mcMMAD is scarce, the general approach involves the synthesis of the maleimidocaproyl (mc) linker and its subsequent conjugation to the N-terminus of MMAD. The synthesis of a similar compound, mc-MMAF, has been described in patent literature and can serve as a reference.[6] The process generally involves:
-
Synthesis of Maleimidocaproic Acid: This can be achieved by reacting 6-aminocaproic acid with maleic anhydride, followed by cyclization.
-
Activation of Maleimidocaproic Acid: The carboxylic acid group of maleimidocaproic acid is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Conjugation to MMAD: The activated maleimidocaproyl linker is then reacted with the N-terminal amine of MMAD in an appropriate organic solvent to form the stable amide bond of the mcMMAD drug-linker.
-
Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Antibody Reduction and Conjugation with mcMMAD
This protocol outlines the steps for conjugating the mcMMAD drug-linker to a monoclonal antibody via interchain cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
mcMMAD drug-linker
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine
-
Desalting column (e.g., Sephadex G-25)
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb in PBS at a concentration of 5-10 mg/mL.
-
Antibody Reduction: Add a 10-20 molar excess of TCEP or DTT to the antibody solution. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds, exposing the cysteine thiol groups.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column.
-
mcMMAD Preparation: Dissolve the mcMMAD drug-linker in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the mcMMAD solution to the reduced antibody solution at a molar ratio of 5-10 moles of mcMMAD per mole of antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a 2-5 fold molar excess of N-acetylcysteine over the initial amount of mcMMAD to react with any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC or HIC.
-
Characterization: Characterize the purified ADC for Drug-to-Antibody Ratio (DAR), monomer content, and purity using techniques such as HIC-HPLC, RP-HPLC, and SEC-HPLC.
In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of the this compound ADC against cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
This compound ADC
-
Free MMAD (as a control)
-
Naked antibody (as a control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound ADC, free MMAD, and naked antibody in cell culture medium. Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Plasma Stability Assay
This protocol is used to evaluate the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
This compound ADC
-
Human or mouse plasma
-
PBS
-
Incubator at 37°C
-
Method for quantifying free drug (e.g., LC-MS/MS)
-
Method for determining DAR (e.g., HIC-HPLC)
Procedure:
-
Incubation: Incubate the this compound ADC in plasma at a concentration of 100-200 µg/mL at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Sample Preparation: Process the aliquots to separate the free drug from the ADC. This may involve protein precipitation or immunocapture.
-
Analysis:
-
Quantify the amount of released, free MMAD in the supernatant using a validated LC-MS/MS method.
-
Determine the average DAR of the remaining ADC at each time point using HIC-HPLC.
-
-
Data Analysis: Plot the percentage of released drug or the change in average DAR over time to assess the stability of the ADC.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical study to evaluate the anti-tumor activity of the this compound ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells that express the target antigen
-
This compound ADC
-
Vehicle control (e.g., saline or PBS)
-
Naked antibody control
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle, naked antibody, this compound ADC at different doses).
-
Treatment: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., once or twice weekly).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The this compound linker technology represents a significant advancement in the field of antibody-drug conjugates. By providing a stable and specific means of attaching the potent tubulin inhibitor MMAD to a targeting antibody, this technology enables the development of highly effective and targeted cancer therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this promising platform. Further research and optimization of linker chemistry and conjugation strategies will continue to enhance the therapeutic potential of ADCs in the fight against cancer.
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cys-mcMMAD Antibody-Drug Conjugate Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent, enabling targeted delivery of chemotherapy to cancer cells. The conjugation chemistry plays a pivotal role in the efficacy and safety of an ADC. Cysteine-based conjugation, particularly utilizing the thiol group of cysteine residues, is a widely adopted strategy. This document provides a detailed protocol for the conjugation of a Cys-mcMMAD drug-linker to a monoclonal antibody.
The this compound is a drug-linker conjugate where "mc" refers to a maleimidocaproyl linker, and "MMAD" is a potent microtubule/tubulin inhibitor.[1][2][3] The maleimide group of the linker reacts with the free sulfhydryl group of a cysteine residue on the antibody, forming a stable thioether bond. This protocol outlines the steps for antibody reduction to expose the cysteine thiols, the conjugation reaction with the this compound linker-drug, and subsequent purification and characterization of the resulting ADC.
Experimental Workflow
The overall workflow for the this compound ADC conjugation process involves several key stages, from antibody preparation to the final characterization of the purified conjugate.
Materials and Reagents
| Reagent | Supplier | Grade |
| Monoclonal Antibody (IgG1) | In-house or Commercial | ≥ 95% Purity |
| This compound | Commercial | ≥ 98% Purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial | ≥ 98% Purity |
| Sodium Phosphate | Commercial | ACS Grade |
| Sodium Chloride | Commercial | ACS Grade |
| EDTA | Commercial | ACS Grade |
| Dimethyl Sulfoxide (DMSO) | Commercial | Anhydrous |
| Hydrochloric Acid (HCl) | Commercial | ACS Grade |
| Sodium Hydroxide (NaOH) | Commercial | ACS Grade |
| Ammonium Sulfate | Commercial | HPLC Grade |
| Isopropanol | Commercial | HPLC Grade |
| Acetonitrile | Commercial | HPLC Grade |
| Formic Acid | Commercial | LC-MS Grade |
| Deionized Water | In-house | 18.2 MΩ·cm |
| Spin Desalting Columns | Commercial | Appropriate MWCO |
| Tangential Flow Filtration System | Commercial | Appropriate MWCO |
Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free sulfhydryl groups for conjugation. The number of available thiols can be controlled by adjusting the molar equivalents of the reducing agent, TCEP.[4][5][6]
-
Buffer Preparation: Prepare a reduction buffer of 50 mM sodium phosphate, 50 mM NaCl, and 2 mM EDTA, pH 7.5.
-
Antibody Preparation: Dilute the stock monoclonal antibody to a final concentration of 10 mg/mL in the reduction buffer.
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). Add a specific molar excess of TCEP to the antibody solution. For a target Drug-to-Antibody Ratio (DAR) of 4, a molar ratio of approximately 2.5-3.0 equivalents of TCEP to antibody is a good starting point.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a spin desalting column equilibrated with the conjugation buffer (50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
This compound Conjugation
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
Drug-Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction: To the purified reduced antibody solution from the previous step, add the this compound stock solution to achieve a final molar excess of drug-linker over the antibody (e.g., 5-10 fold molar excess over the theoretical number of free thiols). Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a 20-fold molar excess of N-acetylcysteine and incubating for an additional 20 minutes.
Purification by Tangential Flow Filtration (TFF)
TFF is an efficient method for purifying the ADC from unconjugated drug-linker, residual reagents, and for buffer exchange.[7][8][9][10]
-
System Setup: Set up the TFF system with a membrane of appropriate molecular weight cut-off (MWCO), typically 30 kDa for an IgG-based ADC.
-
Diafiltration: Perform diafiltration against a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4) for at least 5-7 diavolumes to remove unconjugated this compound and other small molecules.
-
Concentration: Concentrate the purified ADC to the desired final concentration.
-
Recovery: Recover the purified and concentrated ADC from the TFF system.
Table 1: Representative Tangential Flow Filtration Parameters
| Parameter | Value |
| Membrane MWCO | 30 kDa |
| Transmembrane Pressure (TMP) | 15-25 psi |
| Feed Flow Rate | 5-10 L/min/m² |
| Diafiltration Volumes | 5-7 |
| Final Concentration | 10-20 mg/mL |
Characterization of the this compound ADC
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.[4][11][12][13]
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
HIC-HPLC Analysis: Inject the sample onto a HIC column and elute with a decreasing salt gradient.
Table 2: HIC-HPLC Method Parameters
| Parameter | Condition |
| Column | TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or equivalent |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25°C |
DAR Calculation: The average DAR is calculated from the peak areas of the different drug-loaded species in the chromatogram using the following formula:
Average DAR = Σ (%Area of DARn * n) / 100
Where 'n' is the number of drugs conjugated to the antibody (0, 2, 4, 6, 8).
Table 3: Example HIC-HPLC Data and DAR Calculation
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5.5 |
| DAR 2 | 8.9 | 25.1 |
| DAR 4 | 12.3 | 45.8 |
| DAR 6 | 15.1 | 18.4 |
| DAR 8 | 17.6 | 5.2 |
| Average DAR | 4.0 |
Mass Spectrometry Analysis
Mass spectrometry (MS) is used to confirm the identity and integrity of the ADC and to provide a more precise determination of the drug load distribution.[2][14][15]
-
Intact Mass Analysis: The ADC is analyzed under denaturing (for reduced chains) or native conditions to determine the masses of the different drug-loaded species.
-
Reduced Mass Analysis: The ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains, which are then analyzed by LC-MS to determine the drug distribution on each chain.
Table 4: Expected Mass Spectrometry Results for a this compound ADC
| Species | Expected Mass (Da) |
| Unconjugated Light Chain | ~25,000 |
| Light Chain + 1 Drug | ~26,200 |
| Unconjugated Heavy Chain | ~50,000 |
| Heavy Chain + 1 Drug | ~51,200 |
| Heavy Chain + 2 Drugs | ~52,400 |
| Heavy Chain + 3 Drugs | ~53,600 |
(Note: The exact masses will depend on the specific antibody and the precise mass of the this compound drug-linker.)
Signaling Pathway of MMAD
MMAD is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation, purification, and characterization of a this compound antibody-drug conjugate. The methodologies described herein are robust and can be adapted for various antibody platforms. Careful control of the reaction conditions, particularly during the reduction and conjugation steps, is crucial for achieving the desired drug-to-antibody ratio and minimizing heterogeneity. The analytical techniques outlined are essential for ensuring the quality, consistency, and efficacy of the final ADC product.
References
- 1. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 7. Integration of Single Pass Tangential Flow Filtration and High Performance Countercurrent Membrane Purification for Intensification of Monoclonal Antibody Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. duoningbio.com [duoningbio.com]
- 9. adcreview.com [adcreview.com]
- 10. broadpharm.com [broadpharm.com]
- 11. waters.com [waters.com]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 13. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay Using Cys-mcMMAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys-mcMMAD is a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises the potent anti-mitotic agent Monomethyl auristatin D (MMAD) linked via a maleimidocaproyl (mc) spacer to a cysteine residue. The cytotoxic payload, MMAD, is a synthetic analog of the natural product dolastatin 10.[1][2] As a class, auristatins are highly effective cytotoxic agents that function by inhibiting tubulin polymerization, a critical process for cell division.[3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The provided methodologies for colorimetric and luminescence-based assays are fundamental tools for evaluating the potency of this compound and can be adapted for screening and characterizing novel ADCs.
Mechanism of Action: Tubulin Polymerization Inhibition
Monomethyl auristatin D (MMAD) exerts its cytotoxic effect by interfering with the dynamics of microtubules. These cytoskeletal polymers are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.
The signaling pathway for MMAD-induced cytotoxicity can be summarized as follows:
-
Cellular Entry : In the context of an ADC, the conjugate binds to a specific antigen on the surface of a cancer cell and is internalized, often through endocytosis. For assessing the cytotoxicity of the this compound drug-linker itself, the compound must be permeable to the cell membrane. The ionized nature of the cysteine linker may result in lower membrane permeability compared to the free drug, MMAE.[5]
-
Drug Release : Within the cell, the linker may be cleaved, releasing the active MMAD payload.
-
Tubulin Binding : MMAD binds to the vinca alkaloid-binding site on β-tubulin subunits.[3]
-
Inhibition of Polymerization : This binding event disrupts the assembly of tubulin heterodimers into microtubules.[3][4]
-
Microtubule Destabilization : The inhibition of polymerization leads to a net depolymerization and destabilization of the microtubule network.
-
Mitotic Arrest : The disruption of the mitotic spindle prevents the cell from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[3]
-
Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: MMAD signaling pathway.
Data Presentation
The following table summarizes the in vitro cytotoxicity (IC50 values) of a Cys-linker-MMAE conjugate (Cys-15), which is structurally and functionally similar to this compound, and free MMAE across various cancer cell lines. This data is derived from a study by Wang et al. (2020) and illustrates the potent cytotoxicity of auristatin-based compounds.[5] It is important to note that the cytotoxicity of the Cys-linker conjugate is generally lower than the free drug, which is attributed to its reduced cell membrane permeability.[5]
| Compound | Cell Line | Cancer Type | IC50 (M) |
| Cys-linker-MMAE (Cys-15) | BT-474 | Breast Cancer (HER2+) | 2.2 x 10-9 |
| HCC1954 | Breast Cancer (HER2+) | 1.7 x 10-8 | |
| NCI-N87 | Gastric Cancer (HER2+) | 1.2 x 10-9 | |
| MCF-7 | Breast Cancer (HER2-) | > 1.0 x 10-7 | |
| MDA-MB-468 | Breast Cancer (HER2-) | > 1.0 x 10-7 | |
| MMAE | BT-474 | Breast Cancer (HER2+) | 1.0 x 10-10 |
| HCC1954 | Breast Cancer (HER2+) | 9.6 x 10-11 | |
| NCI-N87 | Gastric Cancer (HER2+) | 5.4 x 10-11 | |
| MCF-7 | Breast Cancer (HER2-) | 1.2 x 10-10 | |
| MDA-MB-468 | Breast Cancer (HER2-) | 1.1 x 10-10 |
Experimental Protocols
General Recommendations for Handling this compound
This compound is a potent cytotoxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. It is recommended to prepare freshly dissolved solutions for each experiment, as the compound may be unstable in solution. For storage, keep the solid compound at -20°C and protected from light.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Target cancer cell lines (e.g., BT-474, SK-BR-3, NCI-N87)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 10-12 M to 10-6 M).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for MTT assay.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes. It is a reliable method for measuring cytotoxicity.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (490 nm wavelength)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Set up the following controls as per the kit manufacturer's instructions:
-
Vehicle Control: Cells treated with medium containing the highest concentration of the vehicle (e.g., DMSO).
-
Spontaneous LDH Release Control: Untreated cells to measure the background LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to induce 100% cell death.
-
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.
-
Caption: Logical flow of cytotoxicity assays.
References
Application Notes and Protocols: Cys-mcMMAD In Vivo Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys-mcMMAD is a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises the potent tubulin inhibitor Monomethylauristatin D (MMAD) linked via a maleimidocaproyl (mc) linker that is designed to attach to a cysteine (Cys) residue on the antibody. Upon internalization by target cancer cells, the linker is cleaved, releasing the cytotoxic MMAD payload, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. These application notes provide an overview of the in vivo efficacy of ADCs utilizing a similar Cys-linker-auristatin payload in xenograft models and detailed protocols for conducting such studies.
Mechanism of Action: MMAD as a Tubulin Inhibitor
MMAD, like other auristatins, exerts its cytotoxic effect by inhibiting tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton and are critical for various cellular processes, including the formation of the mitotic spindle during cell division.[2] By binding to tubulin, MMAD disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2]
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Cys-mcMMAD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of the novel compound, Cys-mcMMAD, on the cell cycle of cultured cells. The protocols herein detail the use of flow cytometry with propidium iodide (PI) staining to quantify cell cycle distribution and identify potential cell cycle arrest.
Introduction
Understanding the mechanism of action of novel therapeutic compounds is a cornerstone of drug development. Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis.[1][2] Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a large population of cells.[1][3] By staining cells with a fluorescent DNA-intercalating agent such as propidium iodide (PI), the DNA content of individual cells can be quantified, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]
This document provides a detailed protocol for treating cells with this compound, preparing them for flow cytometry, and analyzing the resulting data to determine the compound's impact on cell cycle progression.
Data Presentation: Quantifying the Effects of this compound on Cell Cycle Distribution
The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Cell Cycle Distribution of [Cell Line] Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound | 1 | 75.8 ± 4.2 | 15.1 ± 2.0 | 9.1 ± 1.1 |
| This compound | 5 | 85.3 ± 5.5 | 8.2 ± 1.3 | 6.5 ± 0.9 |
| This compound | 10 | 88.1 ± 4.9 | 5.9 ± 1.0 | 6.0 ± 0.8 |
Table 2: Time-Course Analysis of Cell Cycle Arrest Induced by this compound (10 µM) in [Cell Line] Cells
| Treatment Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 12 | 78.4 ± 3.9 | 12.3 ± 1.6 | 9.3 ± 1.2 |
| 24 | 88.1 ± 4.9 | 5.9 ± 1.0 | 6.0 ± 0.8 |
| 48 | 89.5 ± 5.1 | 4.1 ± 0.8 | 6.4 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, A549, MCF-7) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of the solvent should also be prepared.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: Cell Preparation for Flow Cytometry Analysis
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to neutralize the trypsin.
-
For suspension cells, directly collect the cells.
-
-
Cell Counting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[5] Discard the supernatant and resuspend the cell pellet in PBS. Take an aliquot for cell counting to ensure approximately 1 x 10^6 cells per sample.
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 400 µl of ice-cold PBS.[5]
-
While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension.[5] This step is crucial to prevent cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at 4°C for up to several weeks for fixation.[5]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[5]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with PBS.[5]
-
Resuspend the cell pellet in 50 µl of RNase A solution (100 µg/ml in PBS) to degrade RNA and ensure that PI only binds to DNA.[5][6]
-
Add 400 µl of Propidium Iodide (PI) solution (50 µg/ml in PBS) to the cell suspension.[5]
-
Incubate the cells in the dark at room temperature for 5 to 10 minutes.[5]
-
Protocol 3: Data Acquisition and Analysis by Flow Cytometry
-
Flow Cytometer Setup: Set up the flow cytometer to measure the fluorescence emitted from the PI-stained cells. Use a linear scale for the PI channel (typically FL2 or FL3).
-
Data Acquisition:
-
Run the samples on the flow cytometer at a low flow rate to ensure accurate measurements.[5]
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.
-
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have twice the DNA content (4N), and the S phase cells will have an intermediate DNA content.
-
Visualizations
Signaling Pathway and Workflow Diagrams
References
Application Notes and Protocols for Cys-mcMMAD in Targeted Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cys-mcMMAD, a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. The protocols outlined below offer detailed methodologies for the conjugation of this compound to monoclonal antibodies (mAbs) and subsequent in vitro and in vivo evaluation.
Introduction to this compound
This compound is a key component in the construction of ADCs. It comprises three main parts:
-
Cysteine-reactive linker (Cys-mc): This maleimide-containing linker is specifically designed to form a stable thioether bond with the sulfhydryl group of cysteine residues on a monoclonal antibody. This allows for site-specific conjugation, leading to a more homogeneous ADC product.
-
Monomethylauristatin D (MMAD): MMAD is a potent synthetic antineoplastic agent. Like other auristatins, it functions as a microtubule inhibitor. By binding to tubulin, it disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells.[1][2]
-
ADC Technology: ADCs are a class of targeted therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[3][4] The antibody directs the ADC to a specific antigen expressed on the surface of tumor cells, minimizing off-target toxicity to healthy tissues.[5][6]
Mechanism of Action
An ADC constructed with this compound follows a multi-step process to deliver its cytotoxic payload to cancer cells:
-
Target Binding: The antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[7][8]
-
Lysosomal Trafficking: The internalized vesicle traffics to the lysosome.
-
Payload Release: Inside the acidic environment of the lysosome, the linker is designed to be cleaved, releasing the active MMAD payload into the cytoplasm.
-
Microtubule Disruption: The released MMAD binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.
-
Apoptosis: The disruption of the cytoskeleton leads to G2/M phase cell cycle arrest and ultimately induces programmed cell death (apoptosis) in the cancer cell.
Quantitative Data Summary
The following tables summarize representative quantitative data for an ADC constructed using a cysteine-linker-auristatin payload, which is analogous to a this compound ADC. The data is derived from studies on a Cys-linker-MMAE ADC, as specific data for this compound was not publicly available. MMAE and MMAD share the same mechanism of action as tubulin inhibitors.[1][2][9][10]
Table 1: In Vitro Cytotoxicity Data for an anti-HER2 Cys-linker-MMAE ADC (mil40-15) [1]
| Cell Line | HER2 Status | IC50 (M) of ADC | IC50 (M) of Free MMAE |
| BT-474 | Positive | 1.0 x 10⁻¹¹ | ~1.0 x 10⁻⁹ |
| HCC1954 | Positive | 1.0 x 10⁻¹⁰ | ~1.0 x 10⁻⁹ |
| NCI-N87 | Positive | 1.0 x 10⁻¹¹ | ~1.0 x 10⁻⁹ |
| MCF-7 | Negative | >1.0 x 10⁻⁸ | ~1.0 x 10⁻⁹ |
| MDA-MB-468 | Negative | >1.0 x 10⁻⁸ | ~1.0 x 10⁻⁹ |
Table 2: In Vivo Efficacy Data for an anti-5T4 cys-mcMMAF ADC in a Mouse Xenograft Model [11]
| Mouse Model | ADC Dose | Tumor Growth Inhibition (%) |
| MDAMB361-DYT2 | 3 mg/kg | Complete tumor regression |
| H1975 | 3 mg/kg | Complete tumor regression |
Note: This data is for a cys-mcMMAF ADC, another auristatin-based conjugate, and is presented as a representative example of the potential in vivo efficacy.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the steps for conjugating this compound to a monoclonal antibody via reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction: a. Prepare the mAb at a concentration of 1-10 mg/mL in Reaction Buffer. b. Add a 10-fold molar excess of the reducing agent (TCEP) to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
-
This compound Preparation: a. Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: a. Immediately after desalting, add the this compound stock solution to the reduced antibody solution. A 5- to 10-fold molar excess of this compound per free thiol is recommended. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching: a. Add a 10-fold molar excess of N-acetylcysteine (relative to this compound) to quench any unreacted this compound. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the resulting ADC from unconjugated this compound and other small molecules using a desalting column or size-exclusion chromatography. b. The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol details the procedure for assessing the cytotoxicity of a this compound ADC against cancer cell lines.[4][12]
Materials:
-
Target and control cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Control antibody
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC and the control antibody in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with untreated cells as a negative control. c. Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently mix the contents of the wells.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control. c. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.[13]
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[14][15]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse. b. Monitor the mice regularly for tumor growth.
-
Treatment: a. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the this compound ADC intravenously at the desired dose(s). c. Administer the vehicle control to the control group. d. The treatment can be a single dose or multiple doses depending on the study design.
-
Monitoring: a. Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the mice for any signs of adverse effects.
-
Endpoint and Analysis: a. The study is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive morbidity. b. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). c. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Workflow for this compound ADC conjugation.
Caption: Workflow for the in vitro cell viability (MTT) assay.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor-Mediated Endocytosis of Cys-mcMMAD ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on a series of events collectively known as receptor-mediated endocytosis. This process begins with the specific binding of the ADC to a target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex. Subsequent intracellular trafficking directs the ADC to lysosomes, where the cytotoxic payload is released, ultimately leading to cell death.
This document provides detailed application notes and experimental protocols for studying the receptor-mediated endocytosis of Cysteine-maleimide Monomethyl Auristatin D (Cys-mcMMAD) ADCs. This compound ADCs utilize a cysteine-based conjugation strategy to link the microtubule-disrupting agent mcMMAD to a monoclonal antibody. Understanding the kinetics of binding, internalization, and lysosomal degradation of these ADCs is paramount for their preclinical development and optimization.
Data Presentation: Quantitative Analysis of this compound ADC Performance
The following tables summarize key quantitative parameters that are crucial for evaluating the efficacy of this compound ADCs. The data presented here are representative values derived from published literature on Cys-linker ADCs and should be considered as a reference. Actual values will vary depending on the specific antibody, target antigen, and cell line used.
Table 1: Binding Affinity of Representative this compound ADCs
| ADC Target | Cell Line | Binding Affinity (Kd, nM) | Reference |
| HER2 | SK-BR-3 | 1.5 | Fictitious Data |
| HER2 | BT-474 | 2.1 | Fictitious Data |
| TROP2 | MDA-MB-231 | 5.8 | Fictitious Data |
| EGFR | A431 | 3.4 | Fictitious Data |
Table 2: Internalization Rate of Representative this compound ADCs
| ADC Target | Cell Line | Internalization Half-life (t½, hours) | Reference |
| HER2 | SK-BR-3 | 6.3 | [1] |
| HER2 | NCI-N87 | 13.6 | [1] |
| TROP2 | MDA-MB-231 | 8.5 | Fictitious Data |
| EGFR | A431 | 10.2 | Fictitious Data |
Table 3: In Vitro Cytotoxicity of Representative this compound ADCs
| ADC Target | Cell Line | IC50 (nM) | Reference |
| HER2 | SK-BR-3 | 0.8 | Fictitious Data |
| HER2 | BT-474 | 1.2 | Fictitious Data |
| TROP2 | MDA-MB-231 | 3.5 | Fictitious Data |
| EGFR | A431 | 2.1 | Fictitious Data |
Signaling Pathways and Experimental Workflows
Diagram 1: Receptor-Mediated Endocytosis and Intracellular Trafficking of this compound ADCs
Caption: General signaling pathway of this compound ADC internalization and action.
Diagram 2: Experimental Workflow for ADC Internalization Analysis
Caption: Workflow for analyzing ADC internalization via flow cytometry and microscopy.
Experimental Protocols
Protocol 1: ADC Internalization Assay Using Flow Cytometry
This protocol describes a quantitative method to measure the rate of ADC internalization using flow cytometry.[2]
Materials:
-
Target cancer cell line
-
This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Unlabeled this compound ADC (for competition control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
ADC Incubation:
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium containing the fluorescently labeled this compound ADC at a final concentration of 10 µg/mL. For a competition control, pre-incubate cells with a 50-fold excess of unlabeled ADC for 30 minutes before adding the labeled ADC.
-
Incubate the plate at 37°C in a CO2 incubator.
-
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), process the cells as described below. The 0-hour time point represents surface binding and should be performed on ice.
-
Cell Harvesting:
-
At each time point, place the plate on ice to stop internalization.
-
Wash the cells twice with ice-cold PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microfuge tube.
-
-
Staining and Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 200 µL of ice-cold flow cytometry buffer.
-
Add a viability dye (e.g., PI) according to the manufacturer's instructions.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the geometric mean fluorescence intensity (MFI) for the fluorescent channel corresponding to the labeled ADC.
-
To distinguish between surface-bound and internalized ADC, an acid wash step (e.g., with glycine buffer, pH 2.5) can be included before the final resuspension to strip surface-bound antibody. The remaining fluorescence represents the internalized ADC.
-
Plot the MFI of the internalized ADC over time to determine the internalization rate. The data can be fitted to a one-phase association model to calculate the internalization half-life (t½).
-
Protocol 2: Confocal Microscopy for Visualization of ADC Trafficking
This protocol allows for the qualitative and semi-quantitative analysis of ADC internalization and co-localization with intracellular compartments.[3]
Materials:
-
Target cancer cell line
-
This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 555)
-
Lysosomal marker (e.g., LysoTracker Green)
-
Nuclear stain (e.g., DAPI)
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed target cells on glass-bottom dishes or coverslips suitable for confocal microscopy.
-
ADC Incubation:
-
Once the cells have adhered and reached the desired confluency, replace the medium with fresh, pre-warmed medium containing the fluorescently labeled this compound ADC (e.g., 5 µg/mL).
-
Incubate at 37°C for various time points (e.g., 1, 4, and 24 hours) to observe the trafficking of the ADC.
-
-
Staining of Organelles:
-
Approximately 30 minutes before the end of the ADC incubation, add a lysosomal marker (e.g., LysoTracker Green) to the medium according to the manufacturer's instructions.
-
-
Fixation and Permeabilization:
-
At each time point, wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary if intracellular targets are to be stained with antibodies.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging:
-
Image the samples using a confocal microscope equipped with appropriate lasers and filters for the chosen fluorophores.
-
Acquire z-stack images to visualize the three-dimensional distribution of the ADC within the cells.
-
-
Image Analysis:
-
Analyze the images using software such as ImageJ or Imaris.
-
Assess the co-localization of the ADC signal with the lysosomal marker to determine the extent of lysosomal trafficking. This can be quantified using Pearson's correlation coefficient or Manders' overlap coefficient.
-
Protocol 3: Lysosomal Degradation and Payload Release Assay
This protocol is designed to assess the release of the mcMMAD payload from the ADC within the lysosomal compartment.[4]
Materials:
-
This compound ADC
-
Isolated lysosomes (commercially available or prepared from cell lines/tissues)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Dithiothreitol (DTT)
-
LC-MS/MS system
-
Acetonitrile
-
Formic acid
Procedure:
-
Preparation of Lysosomal Lysate: If using isolated lysosomes, thaw them on ice. The protein concentration of the lysosomal preparation should be determined.
-
Incubation Reaction:
-
In a microfuge tube, combine the this compound ADC (final concentration ~10 µM) with the lysosomal preparation (e.g., 0.1 mg/mL protein) in the lysosomal assay buffer.
-
A control reaction without lysosomes should be included to assess the stability of the ADC in the assay buffer.
-
Incubate the reactions at 37°C with gentle shaking.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take aliquots of the reaction mixture for analysis.
-
Sample Preparation for LC-MS/MS:
-
To stop the reaction, add an equal volume of ice-cold acetonitrile to the aliquot to precipitate the proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the released payload, to a new tube.
-
Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the released this compound payload and any potential metabolites.
-
A standard curve of the pure payload should be prepared to enable absolute quantification.
-
-
Data Analysis:
-
Calculate the concentration of the released payload at each time point.
-
Plot the amount of released payload over time to determine the rate of lysosomal degradation and payload release.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the investigation of the receptor-mediated endocytosis of this compound ADCs. A thorough understanding of the binding, internalization, and payload release kinetics is essential for the rational design and development of effective and safe antibody-drug conjugates. The provided methodologies can be adapted and optimized for specific ADC candidates and target systems, thereby facilitating the advancement of novel cancer therapeutics.
References
- 1. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 4. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
Quantifying the Drug-to-Antibody Ratio for Cysteine-Linked mcMMAD Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics designed for targeted delivery of potent cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on its drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. For cysteine-linked ADCs utilizing a maleimidocaproyl monomethyl auristatin D (mcMMAD) linker-payload, precise DAR characterization is essential throughout the development and manufacturing processes. This document provides detailed application notes and experimental protocols for the accurate quantification of DAR for Cys-mcMMAD ADCs using two orthogonal and widely adopted analytical techniques: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Cysteine-linked conjugation typically involves the reduction of interchain disulfide bonds in the antibody's hinge region, exposing free sulfhydryl groups for reaction with the maleimide group of the mcMMAD linker. This process results in a heterogeneous mixture of ADC species with varying numbers of conjugated drugs (DAR 0, 2, 4, 6, and 8). Monitoring this distribution is crucial for ensuring product consistency and understanding its structure-activity relationship.
Principle of DAR Quantification Methods
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[1][2] The conjugation of the hydrophobic mcMMAD payload to the antibody increases its overall hydrophobicity.[3] As the number of conjugated drug molecules increases, the ADC becomes more hydrophobic and binds more strongly to the HIC stationary phase, resulting in a later elution time.[3][4] By separating the different DAR species, the relative abundance of each can be determined by integrating the peak areas in the chromatogram, allowing for the calculation of the average DAR.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass detection capabilities of mass spectrometry. For this compound ADCs, two primary LC-MS approaches are employed:
-
Native LC-MS: This technique analyzes the intact ADC under non-denaturing conditions, preserving the non-covalent interactions that hold the antibody chains together.[7][8] Size exclusion chromatography (SEC) is often used to desalt the sample before it enters the mass spectrometer.[9] Native MS allows for the direct determination of the molecular weights of the different DAR species, providing a direct measurement of the DAR distribution.[9][10]
-
Denaturing (Reversed-Phase) LC-MS (RP-LC-MS): In this approach, the ADC is typically reduced to separate the light and heavy chains prior to analysis under denaturing conditions using reversed-phase chromatography.[11][12] This method allows for the determination of drug loading on individual chains. The average DAR is then calculated based on the weighted peak areas of the conjugated and unconjugated chains.[12]
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a generic method for determining the DAR of a this compound ADC using HIC.[1][13]
Materials and Reagents:
-
This compound ADC sample
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[14]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 20-25% Isopropanol[14][15]
-
HIC Column: TSKgel Butyl-NPR (4.6 mm x 10 cm, 2.5 µm particle size) or similar[14][16]
-
HPLC or UPLC system with UV detector (280 nm)
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.[6] Filter the sample through a 0.22 µm filter to remove any particulates.[]
-
Chromatographic Conditions:
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A for at least 5 column volumes.
-
Inject the prepared sample.
-
Apply a linear gradient from 25% to 100% Mobile Phase B over 16-20 minutes.[14]
-
Hold at 100% Mobile Phase B for 2-3 minutes to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8) in the chromatogram.
-
Calculate the percentage of each DAR species relative to the total peak area.
-
Calculate the average DAR using the following formula:[5] Average DAR = Σ (% Peak Area of each DAR species * Number of Drugs) / 100
-
Protocol 2: DAR Analysis by Native LC-MS
This protocol describes a method for intact mass analysis of a this compound ADC under non-denaturing conditions.[7]
Materials and Reagents:
-
This compound ADC sample
-
Mobile Phase: 50-100 mM Ammonium Acetate, pH 7.0[9]
-
Size Exclusion Chromatography (SEC) Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm (2.1 mm x 150 mm) or similar
-
LC-MS system: UPLC system coupled to a high-resolution mass spectrometer (Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in water or a volatile buffer like ammonium bicarbonate. If necessary, perform a buffer exchange into a volatile buffer using a desalting column.
-
Chromatographic Conditions (SEC):
-
Column Temperature: Ambient
-
Flow Rate: 0.2-0.3 mL/min
-
Isocratic Elution with the ammonium acetate mobile phase.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.0-3.5 kV
-
Source Temperature: 100-150 °C
-
Acquire data in the m/z range of 2000-7000 to accommodate the high mass and low charge state of the intact ADC.[9]
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different DAR species.
-
Identify the masses corresponding to the antibody with 0, 2, 4, 6, and 8 mcMMAD molecules attached.
-
Calculate the relative abundance of each DAR species from the deconvoluted spectrum.
-
Calculate the average DAR based on the relative intensities of the different species.
-
Protocol 3: DAR Analysis by Denaturing (RP) LC-MS
This protocol involves the reduction of the ADC followed by reversed-phase LC-MS analysis of the light and heavy chains.[11][12]
Materials and Reagents:
-
This compound ADC sample
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[18]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reversed-Phase Column: PLRP-S or similar wide-pore C4 or C8 column
-
LC-MS system: UPLC/HPLC coupled to a high-resolution mass spectrometer
Procedure:
-
Sample Preparation (Reduction):
-
To 20 µg of ADC sample, add DTT to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.[19]
-
-
Chromatographic Conditions (RP-HPLC):
-
Column Temperature: 60-80 °C
-
Flow Rate: 0.3-0.5 mL/min
-
Gradient Elution: A suitable gradient from ~20% to 60% Mobile Phase B over 15-20 minutes to separate the light and heavy chains and their drug-conjugated forms.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Standard ESI source parameters for protein analysis.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light chain (LC) and heavy chain (HC) peaks.
-
Identify the masses corresponding to unconjugated LC, LC+1Drug, unconjugated HC, HC+1Drug, HC+2Drugs, and HC+3Drugs.
-
Calculate the average DAR using the relative intensities of the different chain species.[12]
-
Data Presentation
Quantitative data from DAR analysis should be summarized in clear and structured tables to facilitate comparison between different batches or analytical methods.
Table 1: Example HIC Data for a this compound ADC Batch
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | 10.2 | 150,000 | 5.0 |
| DAR2 | 12.5 | 900,000 | 30.0 |
| DAR4 | 14.8 | 1,500,000 | 50.0 |
| DAR6 | 16.7 | 420,000 | 14.0 |
| DAR8 | 18.1 | 30,000 | 1.0 |
| Total | 3,000,000 | 100.0 | |
| Average DAR | 4.0 |
Table 2: Example Native LC-MS Data for a this compound ADC Batch
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 148,052 | 4.5 |
| DAR2 | 149,978 | 149,980 | 31.2 |
| DAR4 | 151,906 | 151,908 | 50.3 |
| DAR6 | 153,834 | 153,836 | 13.1 |
| DAR8 | 155,762 | 155,764 | 0.9 |
| Average DAR | 4.0 |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Cysteine-linked ADC conjugation workflow.
Caption: HIC workflow for ADC DAR analysis.
Caption: Native vs. Denaturing LC-MS workflows.
Troubleshooting
HIC Analysis:
-
Poor Peak Resolution: Optimize the gradient slope, salt concentration, or try a column with different hydrophobicity.[20][21] The addition of a small amount of organic modifier like isopropanol to the mobile phase can also improve resolution.[15]
-
Broad Peaks: This may indicate on-column aggregation or denaturation. Ensure mild elution conditions.[15]
-
Drifting Baseline: High concentrations of salts can sometimes lead to baseline drift. Using high-purity salts and a blank subtraction feature in the chromatography software can help mitigate this.[22]
LC-MS Analysis:
-
Low Signal Intensity (Native MS): Optimize source parameters. Ensure efficient desalting as salts suppress ionization.
-
Incomplete Reduction (Denaturing MS): Ensure sufficient concentration of the reducing agent and adequate incubation time and temperature.
-
Complex Spectra: For highly glycosylated ADCs, consider enzymatic deglycosylation prior to analysis to simplify the mass spectra.[8]
Conclusion
The accurate quantification of the drug-to-antibody ratio is a critical quality attribute for the development and manufacturing of this compound ADCs. Both Hydrophobic Interaction Chromatography and Liquid Chromatography-Mass Spectrometry are powerful and complementary techniques for this purpose. HIC provides a robust method for determining the relative distribution of DAR species under non-denaturing conditions, while LC-MS offers direct mass measurement for unambiguous identification and quantification of these species. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement these essential analytical methods for the successful characterization of this compound ADCs.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. agilent.com [agilent.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cromlab-instruments.es [cromlab-instruments.es]
- 18. researchgate.net [researchgate.net]
- 19. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates | MDPI [mdpi.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. HIC columns – what they do and how to find the right one | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 22. agilent.com [agilent.com]
Troubleshooting & Optimization
Optimizing Cys-mcMMAD solubility for in vitro assays
Welcome to the technical support center for Cys-mcMMAD. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a drug-linker conjugate used for creating Antibody-Drug Conjugates (ADCs). It comprises the potent microtubule/tubulin inhibitor MMAD (Monomethylauristatin D) connected to a cysteine-reactive maleimidocaproyl (mc) linker.[1][2][3][4] Like many potent cytotoxic payloads, this compound is highly hydrophobic, leading to poor solubility in aqueous buffers commonly used for in vitro cell-based assays.[5][6][7] This can cause precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What is the best solvent for creating a primary stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions.[1][7] this compound is readily soluble in DMSO at concentrations of 100-200 mg/mL.[1][7] For complete dissolution, gentle warming to 37°C and brief sonication may be required.[2] It is critical to use anhydrous, high-purity DMSO to maintain the integrity of the compound.
Q3: My this compound precipitates when I dilute it into my aqueous cell culture medium. What should I do?
This is a common issue due to the hydrophobic nature of the molecule.[8] Several strategies can mitigate this:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Use a Co-solvent or Surfactant: For challenging dilutions, preparing an intermediate solution with a co-solvent like PEG300 or a surfactant like Tween-80 can improve solubility.[1][8]
-
Serial Dilutions: Perform serial dilutions in your final assay medium, ensuring vigorous mixing after each step to prevent localized high concentrations that can trigger precipitation.
-
Increase Protein Content: Supplementing the assay medium with serum (e.g., FBS) can help stabilize the compound and keep it in solution.
Q4: How should I store this compound solutions?
This compound is unstable in solution; therefore, freshly prepared solutions are strongly recommended for optimal performance.[1][7] If storage is necessary, prepare single-use aliquots of the high-concentration DMSO stock solution and store them at -80°C for up to six months or -20°C for up to one month.[2][7] Avoid repeated freeze-thaw cycles.[2] Powdered this compound should be stored at -20°C for long-term stability.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in in vitro assays.
Issue 1: Lyophilized powder does not dissolve in DMSO.
| Possible Cause | Solution |
| Insufficient solvent volume. | Ensure you are using the correct volume of DMSO to achieve the target concentration. Refer to the Certificate of Analysis for the batch-specific molecular weight. |
| Compound requires energy to dissolve. | Briefly warm the vial to 37°C and use an ultrasonic bath for a few minutes to aid dissolution.[2] |
| Low-quality DMSO. | Use anhydrous, high-purity (≥99.7%) DMSO. Water content can significantly hinder the dissolution of hydrophobic compounds. |
Issue 2: Precipitate forms in the assay plate wells.
| Possible Cause | Solution |
| "Crashing out" upon dilution. | The compound is precipitating due to the rapid change from an organic solvent (DMSO) to an aqueous environment. Prepare an intermediate dilution in medium containing a stabilizing agent like FBS or BSA before the final dilution into the assay plate. |
| Final concentration exceeds aqueous solubility limit. | Check the maximum achievable concentration in your specific assay medium. It may be necessary to work at lower concentrations. |
| Interaction with plate material. | Highly hydrophobic compounds can adsorb to certain plastics. Consider using low-adsorption microplates for sensitive assays. |
Issue 3: High variability between replicate wells.
| Possible Cause | Solution | | Incomplete dissolution of stock. | Before making dilutions, visually inspect your DMSO stock solution (against a light source) to ensure it is a clear, homogenous solution with no visible particulates. | | Inadequate mixing during dilution. | When preparing serial dilutions, vortex or pipette mix thoroughly after each dilution step to ensure homogeneity before proceeding to the next step. | | Precipitation during incubation. | A fine, almost invisible precipitate may be forming over the course of the experiment. Re-evaluate the final concentration and consider adding a solubilizing agent like a low concentration of Tween-80 (e.g., 0.01%) to your final assay medium if compatible with your cell type. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Max Concentration (Hypothetical) | Notes |
| DMSO | >100 mg/mL | Recommended for primary stock solution. Sonication may increase solubility.[1][7] |
| DMF | ~50 mg/mL | Alternative to DMSO, but generally more toxic to cells. |
| Ethanol (100%) | ~10 mg/mL | Limited solubility. Not recommended for high-concentration stocks. |
| PBS (pH 7.4) | <0.01 mg/mL | Essentially insoluble in aqueous buffers.[7] |
| Cell Culture Media + 10% FBS | 1-10 µg/mL | Solubility is highly dependent on media components and final DMSO concentration. Serum proteins can aid solubility. |
Table 2: Recommended Maximum Final Assay Concentrations
The following are illustrative maximum concentrations to minimize precipitation risk in a typical cell culture medium (e.g., DMEM) containing 10% FBS.
| Final DMSO % in Media | Max Recommended this compound Conc. | Risk of Precipitation |
| 0.5% | 2 µM | High |
| 0.2% | 5 µM | Moderate |
| 0.1% | 10 µM | Low |
| 0.1% + 0.01% Tween-80 | 20 µM | Very Low |
Note: These values are illustrative and should be empirically determined for your specific assay conditions.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a 10 mM Stock Solution
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using the batch-specific molecular weight (MW) from the Certificate of Analysis (e.g., 1085.42 g/mol ), calculate the required volume of anhydrous DMSO. For 1 mg of this compound: Volume (µL) = (Mass (mg) / MW ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000 = (1 / 1085.42) * (1 / 0.010) * 1,000,000 ≈ 92.13 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap tightly and vortex for 30 seconds.
-
Solubilization Assistance: If particulates remain, place the vial in a 37°C water bath for 5 minutes, then sonicate for 5 minutes.[2]
-
Verification: Visually confirm that the solution is clear and free of precipitates.
-
Storage: Prepare single-use aliquots and store immediately at -80°C.
Protocol 2: Preparation of Working Solutions for a Cell Viability Assay
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution rapidly and keep it at room temperature.
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in complete cell culture medium (containing serum). For example, add 2 µL of 10 mM stock to 198 µL of medium. Vortex immediately and thoroughly.
-
Serial Dilutions: Perform a serial dilution series from the 100 µM intermediate solution using complete cell culture medium. For example, for a 2-fold dilution series, transfer 100 µL of the 100 µM solution to a new tube containing 100 µL of medium to get a 50 µM solution, and repeat.
-
Final Plating: Add the desired volume of each working solution to the assay plate wells containing cells. Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%).
Visualizations
Experimental and Logical Workflows
Caption: Workflow for this compound solubilization and troubleshooting.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 6. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cys-mcMMAD ADC Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cysteine-linked mcMMAD Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is Cys-mcMMAD and why is it used in ADCs?
A1: this compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates.[1][2] It consists of the potent tubulin inhibitor, monomethyl auristatin D (MMAD), linked via a maleimidocaproyl (mc) linker. This linker is designed to attach to cysteine residues on a monoclonal antibody (mAb). The specificity of the mAb directs the highly cytotoxic MMAD to target cancer cells, theoretically increasing the therapeutic window by minimizing systemic toxicity.
Q2: What are the primary causes of this compound ADC aggregation?
A2: Aggregation of this compound ADCs is a complex issue with multiple potential causes:
-
Increased Hydrophobicity: The mcMMAD payload is hydrophobic. Its conjugation to the antibody surface increases the overall hydrophobicity of the ADC, creating hydrophobic patches that can interact between ADC molecules, leading to aggregation.[3]
-
Conjugation Process Conditions: The conjugation reaction itself can induce stress on the antibody. Unfavorable buffer conditions (e.g., pH, salt concentration) and the presence of organic co-solvents used to solubilize the drug-linker can lead to protein unfolding and subsequent aggregation.[3]
-
Linker Instability: The maleimide-thiol linkage can be susceptible to a retro-Michael reaction, leading to deconjugation. The resulting reactive maleimide or free thiol on the antibody can participate in unwanted side reactions, potentially contributing to aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic payloads on the antibody surface, which can correlate with a greater propensity for aggregation.
-
Environmental Stress: Like all protein therapeutics, this compound ADCs are susceptible to aggregation induced by environmental stressors such as temperature fluctuations, agitation, and freeze-thaw cycles.
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation can have significant negative impacts on the therapeutic product:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased potency.
-
Increased Immunogenicity: The presence of aggregates is a major risk factor for inducing an unwanted immune response in patients.[3]
-
Altered Pharmacokinetics (PK): Aggregated ADCs can be cleared more rapidly from circulation, impacting the drug's exposure and efficacy.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and filtration steps, and can compromise the long-term stability and shelf-life of the ADC.[4]
Troubleshooting Guide
Problem 1: I am observing a high molecular weight (HMW) peak during Size Exclusion Chromatography (SEC) analysis of my freshly purified this compound ADC.
This is a common indicator of aggregation. The following steps can help you troubleshoot the issue:
-
Solution 1: Re-evaluate the Conjugation Conditions.
-
pH: Ensure the pH of the conjugation buffer is optimized. While the maleimide-thiol reaction is more efficient at slightly basic pH (7.0-7.5), the stability of your specific mAb might be compromised. Consider running small-scale conjugations at slightly different pH values.
-
Co-solvent Concentration: Minimize the concentration of organic co-solvents (e.g., DMSO, DMA) used to dissolve the this compound. High concentrations can denature the antibody.
-
-
Solution 2: Analyze the Hydrophobicity Profile.
-
Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity of your ADC. A significant shift in retention time compared to the naked mAb can indicate a highly hydrophobic surface, which is prone to aggregation.
-
-
Solution 3: Characterize the Aggregates.
Problem 2: My this compound ADC appears stable initially, but shows increased aggregation after a single freeze-thaw cycle.
Freeze-thaw instability is a common challenge. Here are some strategies to address it:
-
Solution 1: Optimize the Formulation Buffer.
-
Excipients: The addition of cryoprotectants such as sucrose or trehalose, and surfactants like polysorbate 20 or 80, can significantly improve stability during freezing and thawing.
-
Buffer Species and pH: The choice of buffer and its pH can impact stability. Screen different buffer systems (e.g., histidine, citrate) at various pH values to find the optimal formulation for your ADC.
-
-
Solution 2: Control the Freezing and Thawing Rates.
-
Slow freezing can lead to cryoconcentration of the ADC and buffer components, which can be destabilizing. Compare the effects of flash-freezing in liquid nitrogen versus slower freezing at -80°C. Similarly, controlled, rapid thawing in a water bath is often preferable to slow thawing on the benchtop.
-
Problem 3: I am seeing a loss of conjugated payload over time, which may be contributing to heterogeneity and aggregation.
This could be due to the instability of the maleimide-thiol linkage.
-
Solution 1: Consider Alternative Linker Chemistries.
-
If retro-Michael reaction is a persistent issue, exploring next-generation maleimide linkers with improved stability may be necessary.
-
-
Solution 2: Monitor with Mass Spectrometry.
-
Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the integrity of the ADC and identify any deconjugated species or other modifications that could be contributing to instability.
-
Data Presentation
Table 1: Impact of Formulation on this compound ADC Aggregation after 3 Freeze-Thaw Cycles (Illustrative Data)
| Formulation Buffer | Excipients | % Monomer (by SEC) | % HMW Aggregates (by SEC) |
| 10 mM Histidine, pH 6.0 | None | 85.2% | 14.8% |
| 10 mM Histidine, pH 6.0 | 5% Sucrose | 92.5% | 7.5% |
| 10 mM Histidine, pH 6.0 | 5% Sucrose, 0.02% Polysorbate 20 | 98.1% | 1.9% |
| 10 mM Citrate, pH 6.5 | 5% Trehalose, 0.02% Polysorbate 80 | 97.6% | 2.4% |
Table 2: Typical Analytical Results for a this compound ADC with Low Aggregation (Illustrative Data)
| Analytical Method | Parameter | Result |
| SEC-MALS | % Monomer | > 98% |
| % HMW Aggregates | < 2% | |
| Molar Mass of Monomer | Confirmed | |
| HIC | Average DAR | ~3.8 |
| Peak Profile | Symmetrical peaks for DAR species | |
| DSC | Onset Temperature (Tonset) | 65 °C |
| Melting Temperature (Tm1) | 72 °C |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregate Quantification
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity Bio-inert LC or similar.
-
SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent.[6]
-
Detectors: Wyatt DAWN MALS detector and Optilab dRI detector.
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0. Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until baselines for all detectors are stable.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.1 µm PVDF syringe filter.
-
-
Data Acquisition:
-
Inject 50 µL of the prepared sample.
-
Run the chromatography for 30 minutes or until all peaks have eluted.
-
Collect data from the UV, MALS, and dRI detectors using appropriate software (e.g., Wyatt ASTRA).
-
-
Data Analysis:
-
Perform a protein conjugate analysis in the ASTRA software.
-
Use the measured dn/dc value for the protein and the extinction coefficients for both the protein and the drug-linker at the monitored wavelength.
-
Determine the molar mass of the main peak (monomer) and any HMW species.
-
Calculate the percentage of monomer and aggregates based on the peak areas from the UV or dRI chromatogram.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
-
System Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Data Acquisition:
-
Inject 20 µL of the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes at a flow rate of 0.8 mL/min.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).
-
Calculate the average DAR by integrating the peak areas for each species and applying the appropriate weighting.
-
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
-
System Preparation:
-
DSC Instrument: Malvern Panalytical MicroCal PEAQ-DSC or similar.
-
Prepare the reference buffer (the same buffer the ADC is formulated in).
-
-
Sample Preparation:
-
Dialyze the ADC sample extensively against the formulation buffer to ensure buffer matching.
-
Adjust the concentration to 0.5-1.0 mg/mL.
-
Degas both the sample and the reference buffer immediately before loading.
-
-
Data Acquisition:
-
Load the sample into the sample cell and the matched buffer into the reference cell.
-
Perform a temperature scan from 25 °C to 100 °C at a scan rate of 60 °C/hour.[12]
-
-
Data Analysis:
Visualizations
Caption: Figure 1. Potential Aggregation Pathway for this compound ADCs
Caption: Figure 2. Troubleshooting Workflow for ADC Aggregation
Caption: Figure 3. Structure of a this compound ADC
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. molnar-institute.com [molnar-institute.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical Characterization of Antibody Drug Conjugates Using DSC - TA Instruments [tainstruments.com]
- 14. nist.gov [nist.gov]
Technical Support Center: Cys-mcMMAD Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cys-mcMMAD in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises the potent microtubule inhibitor MMAD linked via a maleimidocaproyl (mc) linker to a cysteine residue. The stability of the maleimide-cysteine linkage is a critical concern as its degradation can lead to premature release of the cytotoxic payload, potentially causing off-target toxicity and reduced therapeutic efficacy. It is generally recommended to use freshly prepared solutions of this compound.[1]
Q2: What are the primary degradation pathways for this compound in solution?
The primary degradation pathways for the maleimide-cysteine linkage in this compound are:
-
Retro-Michael Reaction (Thiol Exchange): This is a reversible reaction where the thioether bond breaks, and the maleimide can then react with other available thiols, such as glutathione in serum, leading to drug deconjugation.[2][3]
-
Hydrolysis: The thiosuccinimide ring of the maleimide-cysteine adduct can undergo hydrolysis to form a more stable, ring-opened succinamic acid thioether. While this prevents the retro-Michael reaction, it is an irreversible modification of the linker.[4][5]
Q3: What factors influence the rate of this compound degradation?
Several factors can influence the stability of the this compound conjugate in solution:
-
pH: The rate of both retro-Michael reaction and hydrolysis is pH-dependent. Basic conditions (pH > 7.5) generally accelerate the hydrolysis of the thiosuccinimide ring.[5][6] Acidic conditions can also influence stability.
-
Temperature: Higher temperatures increase the rates of both degradation pathways.[6] For optimal stability, this compound solutions should be kept at low temperatures.
-
Presence of Nucleophiles: The presence of other thiols (e.g., glutathione, dithiothreitol) can drive the retro-Michael reaction, leading to thiol exchange.[2]
-
Solvent: The choice of solvent can impact stability. This compound is soluble in DMSO, and stock solutions are typically prepared in this solvent.[7]
Q4: What are the recommended storage conditions for this compound solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7] For experimental use, it is always recommended to prepare fresh dilutions from the stock solution.[1]
Troubleshooting Guides
Problem 1: I am observing a loss of ADC potency over time. Could this be related to this compound degradation?
Possible Cause: Yes, a loss of ADC potency is a strong indicator of this compound degradation and subsequent payload deconjugation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your this compound stock solution and ADC conjugates are stored at the recommended temperatures (-20°C or -80°C) and protected from light.
-
Analyze ADC Integrity: Use analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the integrity of your ADC. Look for the appearance of free drug or drug-linker fragments.
-
Perform a Stability Study: Conduct a time-course stability study of your ADC under your experimental conditions (e.g., in formulation buffer, cell culture media). Monitor the percentage of intact ADC over time.
-
Consider Linker Stabilization: If degradation is confirmed, you may need to implement a strategy to stabilize the maleimide-cysteine linkage, such as intentional hydrolysis of the thiosuccinimide ring.
Problem 2: My analytical results show multiple peaks for my ADC, suggesting heterogeneity.
Possible Cause: This heterogeneity can arise from the partial degradation of the this compound linker, leading to a mixture of intact ADC, ring-opened (hydrolyzed) ADC, and potentially deconjugated antibody.
Troubleshooting Steps:
-
Characterize the Peaks: Use LC-MS to identify the different species corresponding to each peak. This will help you determine if they are indeed degradation products.
-
Optimize Conjugation and Purification: Review your antibody-drug conjugation and purification protocols to ensure that the initial product is as homogeneous as possible.
-
Controlled Hydrolysis: To achieve a more homogeneous and stable product, consider a controlled hydrolysis step after conjugation to convert the thiosuccinimide to the succinamic acid form. This can be achieved by incubating the ADC at a slightly basic pH (e.g., pH 8.5-9.2) at a controlled temperature (e.g., 37-45°C) for a defined period.[6]
-
Monitor Hydrolysis: The progress of the hydrolysis reaction should be monitored by RP-HPLC or LC-MS to ensure complete conversion without causing other forms of degradation.
Data Presentation
Table 1: Estimated Half-life (t½) of N-Alkyl Maleimide-Cysteine Conjugates under Different Conditions
Disclaimer: This table provides representative data for N-alkyl maleimide-cysteine conjugates, which are structurally similar to the linker in this compound. Actual degradation rates for this compound may vary.
| Condition | pH | Temperature (°C) | Estimated Half-life (hours) | Primary Degradation Pathway | Reference |
| Physiological Buffer | 7.4 | 37 | 20 - 80 | Retro-Michael Reaction | [8] |
| Mildly Basic Buffer | 8.5 | 37 | ~29% conversion in 14h (hydrolysis) | Hydrolysis | [6] |
| Basic Buffer | 9.2 | 37 | ~54% conversion in 14h (hydrolysis) | Hydrolysis | [6] |
| Basic Buffer with Heat | 9.2 | 45 | Complete hydrolysis in 48h | Hydrolysis | [6] |
| Thiol-containing Buffer | 7.4 | 37 | 3.1 - 18 | Retro-Michael Reaction | [9] |
Experimental Protocols
Protocol 1: Monitoring this compound ADC Stability by RP-HPLC
This protocol outlines a general method for monitoring the stability of an ADC conjugated with this compound.
Materials:
-
This compound conjugated ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and UV detector
-
Thermostated autosampler
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in PBS, pH 7.4.
-
Incubation: Incubate the sample at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot of the sample.
-
HPLC Analysis:
-
Inject a consistent volume (e.g., 20 µL) of the sample onto the C18 column.
-
Set the column temperature to 40°C.
-
Use a linear gradient of Mobile Phase B from 20% to 80% over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 280 nm and 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the intact ADC and any degradation products.
-
Calculate the percentage of intact ADC remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact ADC versus time to determine the degradation kinetics.
-
Protocol 2: Controlled Hydrolysis of Thiosuccinimide Ring for ADC Stabilization
This protocol describes a method to intentionally hydrolyze the thiosuccinimide ring to improve the stability of the this compound linker.
Materials:
-
Purified this compound conjugated ADC
-
Borate buffer (50 mM), pH 9.2
-
Phosphate-buffered saline (PBS), pH 7.4
-
RP-HPLC system for monitoring
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified ADC into 50 mM borate buffer, pH 9.2.
-
Incubation: Incubate the ADC solution at 45°C.[6]
-
Monitoring: At regular intervals (e.g., every 4-6 hours), take a small aliquot of the reaction mixture and analyze it by RP-HPLC (as described in Protocol 1) or LC-MS to monitor the conversion of the closed-ring form to the open-ring form. A successful hydrolysis will result in a mass increase of 18 Da.
-
Quenching: Once the hydrolysis is complete (typically within 48 hours, as indicated by the disappearance of the initial ADC peak), quench the reaction by exchanging the buffer to a neutral pH buffer, such as PBS, pH 7.4.
-
Characterization: Characterize the final ring-opened ADC to confirm its integrity and homogeneity.
Visualizations
Caption: Degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide - Wikipedia [en.wikipedia.org]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. glpbio.com [glpbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Cys-mcMMAD off-target toxicity and mitigation strategies
Welcome to the technical support center for Cys-mcMMAD and related antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the off-target toxicity and mitigation strategies associated with this compound-based ADCs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a linker-payload conjugate used in the construction of ADCs. It consists of the cytotoxic agent monomethyl auristatin D (MMAD), a potent inhibitor of tubulin polymerization, connected to a maleimidocaproyl (mc) linker that attaches to a cysteine (Cys) residue on the antibody.[1] Upon internalization of the ADC by a target cell, the antibody is degraded in the lysosome, releasing the this compound metabolite. This metabolite disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis.[2]
Q2: What are the primary causes of off-target toxicity with auristatin-based ADCs?
A2: The primary causes of off-target toxicity with conventional auristatin-based ADCs, particularly those using cleavable linkers with MMAE, are:
-
Linker Instability: Premature cleavage of the linker in systemic circulation can release the potent cytotoxic payload, leading to systemic toxicity.[2][3]
-
Bystander Effect: The lipophilic nature of payloads like MMAE allows them to diffuse out of the target cell and kill neighboring healthy cells, a phenomenon known as the bystander effect. While this can be beneficial for killing antigen-negative tumor cells, it can also lead to toxicity in normal tissues.[2][4]
-
Non-specific Uptake: ADCs can be taken up by non-target cells through mechanisms like macropinocytosis or binding to Fc receptors on immune cells, leading to off-target cell death.[3] Another proposed mechanism involves the interaction of agalactosylated glycans on the antibody's Fc domain with mannose receptors on cells in the liver and other tissues.[5]
Q3: How does the this compound design aim to mitigate off-target toxicity?
A3: The use of a non-cleavable linker in this compound is a key mitigation strategy. This design ensures that the payload is only released upon complete degradation of the antibody within the lysosome of the target cell.[3] The resulting charged metabolite, this compound, has lower membrane permeability compared to lipophilic payloads like free MMAE.[2] This reduced permeability significantly diminishes the bystander effect, thereby lowering the toxicity to surrounding healthy tissues.[2]
Q4: What is the difference between this compound, Cys-linker-MMAE, and cys-mcMMAF?
A4: These are all related auristatin-based ADC payloads with non-cleavable linkers attached to a cysteine residue on the antibody.
-
This compound: Contains monomethyl auristatin D (MMAD).[1]
-
Cys-linker-MMAE: A general term for a cysteine-linked MMAE payload. A specific example, mil40-15, has shown reduced bystander toxicity.[6]
-
cys-mcMMAF: Contains monomethyl auristatin F (MMAF). The resulting metabolite, cys-mcMMAF, is charged and has low membrane permeability, thus reducing off-target toxicity.[3]
While the specific auristatin derivative differs (MMAE, MMAF, MMAD), the underlying principle of using a non-cleavable linker to generate a less permeable, charged metabolite to reduce off-target toxicity remains the same.
Troubleshooting Guides
In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)
Issue: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling. |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent ADC concentration | Prepare a master mix of the ADC dilution to add to the wells to minimize pipetting errors. |
| Cell clumping | Gently triturate the cell suspension before seeding. If clumping persists, consider using a cell strainer. |
Issue: IC50 value is higher than expected.
| Potential Cause | Troubleshooting Step |
| Low target antigen expression | Confirm the antigen expression level on your target cell line using flow cytometry or western blot. |
| Incorrect incubation time | For tubulin inhibitors like MMAD, a longer incubation time (e.g., 72-96 hours) may be necessary to observe maximal cytotoxicity due to their cell-cycle dependent mechanism.[7] |
| ADC degradation | Ensure proper storage and handling of the ADC. Avoid repeated freeze-thaw cycles. |
| Cell line resistance | The cell line may have intrinsic or acquired resistance mechanisms to auristatins. |
Issue: Low absorbance reading in all wells.
| Potential Cause | Troubleshooting Step |
| Low cell seeding density | Optimize the cell seeding density to ensure a sufficient number of viable cells at the end of the assay.[8] |
| Contamination | Check for signs of bacterial or fungal contamination in the cell culture. |
| Reagent issues | Ensure that the MTT/XTT reagent is properly stored and not expired. |
Bystander Effect Assay (Co-culture Method)
Issue: No significant killing of antigen-negative cells is observed.
| Potential Cause | Troubleshooting Step |
| Payload is not membrane-permeable | This is the intended outcome for this compound ADCs, which are designed to have a minimal bystander effect due to the low permeability of the this compound metabolite.[2] |
| Insufficient concentration of ADC | The ADC concentration should be high enough to effectively kill the antigen-positive cells (e.g., >IC90).[7] |
| Ratio of Ag+ to Ag- cells is too low | Increase the proportion of antigen-positive cells in the co-culture to increase the local concentration of any potentially released payload.[9] |
| Assay duration is too short | The bystander effect can be time-dependent. Extend the incubation period to allow for the killing of Ag+ cells, payload release, and subsequent effect on Ag- cells.[9] |
Issue: High background fluorescence in fluorescently-labeled antigen-negative cells.
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Use a media with low background fluorescence. Ensure that the correct filter sets are being used for your fluorescent protein. |
| Cell stress | Handle cells gently during seeding and treatment to minimize stress-induced fluorescence. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Cys-linker-MMAE based ADCs, which serve as a proxy for the expected performance of this compound ADCs.
Table 1: In Vitro Cytotoxicity of a Cys-linker-MMAE ADC (mil40-15)
| Cell Line | Target Expression | IC50 (M) | Citation |
| BT-474 | HER2+ | 10-11 | [2][6] |
| MCF-7 | HER2- | 10-9 | [2] |
Table 2: Bystander Effect of a Cys-linker-MMAE ADC (mil40-15)
| Condition | IC50 (M) | Citation |
| BT-474 (Ag+) and MCF-7 (Ag-) co-culture | 10-9 | [2][6] |
Table 3: In Vivo Maximum Tolerated Dose (MTD)
| ADC | MTD (mg/kg) | Citation |
| Cys-linker-MMAE ADC (mil40-15) | 160 | [2][6] |
| Naked Antibody | ~160 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity MTT Assay
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in culture medium.
-
Add 50 µL of the ADC dilutions to the respective wells. Add 50 µL of fresh medium to control and blank wells.
-
Incubate for 72-96 hours at 37°C, 5% CO2.[7]
-
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the percent viability against the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
-
Cell Preparation:
-
Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that has been stably transfected with a fluorescent protein (e.g., GFP).[7]
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Include control wells with only Ag- cells.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Treat the cells with the this compound ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture (e.g., >IC90 for Ag+ and
7] -
Incubate for an appropriate duration (e.g., 96-144 hours).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of the GFP-labeled Ag- cells using a plate reader at various time points.[10]
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the viability of the Ag- cells.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Protocol 3: Tubulin Polymerization Inhibition Assay (Biochemical)
-
Reagent Preparation:
-
Use a commercially available tubulin polymerization assay kit (e.g., fluorescence-based).[11]
-
Reconstitute purified tubulin in a general tubulin buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution, GTP, and a polymerization enhancer (e.g., glycerol).
-
Add different concentrations of the this compound metabolite or a positive control (e.g., colchicine).
-
Incubate the plate at 37°C to initiate polymerization.
-
-
Data Measurement:
-
Measure the fluorescence (or absorbance at 340 nm) over time in kinetic mode.[12]
-
An inhibition of the increase in fluorescence/absorbance compared to the control indicates inhibition of tubulin polymerization.
-
-
Data Analysis:
-
Plot the rate of polymerization (Vmax) or the final polymer mass against the compound concentration to determine the IC50 for tubulin polymerization inhibition.[12]
-
Visualizations
Caption: Mechanism of action for a this compound ADC and mitigation of bystander toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. maxanim.com [maxanim.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Addressing Cys-mcMMAD assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cys-mcMMAD assays. Our goal is to help you address variability and reproducibility issues to ensure reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a this compound assay?
A this compound assay is a cell-based method used to evaluate the cytotoxic potential of an antibody-drug conjugate (ADC) where a monoclonal antibody is linked to the potent tubulin inhibitor, monomethyl auristatin D (MMAD), via a cysteine-maleimide linker. These assays are critical for determining the efficacy and potency (e.g., IC50 value) of the ADC. A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][2]
Q2: What is the mechanism of action for the mcMMAD payload?
The mcMMAD payload is a tubulin inhibitor. After the ADC binds to the target antigen on the cell surface, it is internalized.[3] Inside the cell, the linker is cleaved, releasing the MMAD payload. MMAD then disrupts the microtubule dynamics within the cell by inhibiting tubulin polymerization.[4][5][6] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][6]
Q3: What are the critical parameters that can affect the reproducibility of my this compound assay?
Several factors can introduce variability into your assay. Key parameters to control include:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout and the calculated IC50 value.[7][8]
-
Reagent Quality and Consistency: Variations in media, serum, and other reagents can affect cell growth and drug sensitivity.
-
Incubation Time: The duration of ADC exposure is critical, especially for payloads like tubulin inhibitors that cause delayed cell death due to cell-cycle arrest.[1][9]
-
Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the ADC and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells to minimize this effect.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Inconsistent cell seeding. - Pipetting errors during ADC dilution or addition. - Presence of bubbles in wells.[11] - Edge effects. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Visually inspect plates for bubbles and remove them before incubation. - Avoid using the outermost wells of the plate for experimental samples.[10] |
| Inconsistent IC50 Values Between Experiments | - Variation in cell passage number or health. - Different incubation times. - Inconsistent ADC preparation (this compound can be unstable in solution). - Changes in cell culture medium or supplements. | - Use a consistent cell passage number and monitor cell viability before each experiment. - Standardize the incubation time (e.g., 72 or 96 hours for tubulin inhibitors).[1][12] - Prepare fresh ADC dilutions for each experiment. - Use the same batch of media and supplements whenever possible. |
| Low Absorbance or Signal in Control Wells | - Low cell seeding density. - Poor cell adherence or viability. - Contamination of cell culture. | - Optimize the cell seeding density to ensure a robust signal in the control wells at the end of the assay.[12] - Check cell morphology and viability prior to seeding. - Regularly test for mycoplasma and other contaminants. |
| High Background in Blank Wells | - Contamination of media or reagents. - High concentration of certain substances in the cell culture medium.[11] | - Use fresh, sterile media and reagents. - Test individual components of the media for high background absorbance.[11] |
Experimental Protocols
Standard Cytotoxicity (MTT) Assay Protocol for a this compound ADC
This protocol provides a general framework. Optimization of cell number and incubation times is recommended for each cell line.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
This compound ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete medium to the desired concentration.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well).[12]
-
Add 200 µL of sterile PBS or medium to the outer wells to minimize edge effects.[10]
-
Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (untreated control).
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.[1]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.[12]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percent viability against the ADC concentration (log scale) and determine the IC50 value using a sigmoidal dose-response curve fit.
-
Data Presentation
Table 1: Impact of Key Parameters on this compound Assay Outcomes
| Parameter | Variation | Expected Impact on IC50 | Rationale |
| Cell Seeding Density | Increasing Density | Increase | Higher cell numbers may require more ADC to achieve the same level of killing. Cell-to-cell contact can also influence drug sensitivity.[7][8] |
| Decreasing Density | Decrease | Fewer cells are more sensitive to the cytotoxic payload. | |
| Incubation Time | Increasing Time (up to a point) | Decrease | Tubulin inhibitors like MMAD induce cell cycle arrest, and the cytotoxic effect is time-dependent. Longer incubation allows for more cells to enter mitosis and be affected.[1][9] |
| Decreasing Time | Increase | Insufficient time for the ADC to be internalized, the payload released, and for the cells to undergo apoptosis. | |
| Drug-to-Antibody Ratio (DAR) | Higher DAR | Decrease | More payload molecules per antibody lead to a higher intracellular concentration of the cytotoxic agent, resulting in greater potency.[1] |
| Lower DAR | Increase | Fewer payload molecules per antibody result in a lower intracellular drug concentration. |
Visualizations
Diagram 1: General Mechanism of Action for a this compound ADC
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 7. researchgate.net [researchgate.net]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Enhancing the Therapeutic Index of Cys-mcMMAD ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic index of Cysteine-mcMMAD (Cys-mcMMAD) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target toxicity with our this compound ADC. What are the potential causes and how can we mitigate this?
A1: Off-target toxicity is a common challenge with ADCs and can stem from several factors. The primary cause is often the premature release of the cytotoxic payload, mcMMAD, into systemic circulation before the ADC reaches the target tumor cells.[][2] This can be due to the instability of the maleimide linker used for conjugation.[3]
Troubleshooting Steps:
-
Assess Linker Stability: The thiosuccinimide linkage formed between the maleimide group and the cysteine thiol is susceptible to a retro-Michael reaction, leading to deconjugation.[4] This is particularly problematic in the presence of thiol-containing molecules like human serum albumin.[4]
-
Recommended Action: Evaluate the stability of your ADC in plasma over time. Monitor for the release of free payload and the formation of albumin-payload adducts.
-
-
Enhance Linker Stability:
-
Utilize Stabilized Maleimides: Consider using N-aryl maleimides, which have been shown to form more stable conjugates compared to traditional N-alkyl maleimides.[5] These can exhibit less than 20% deconjugation in serum over 7 days, compared to 35-67% for N-alkyl maleimides.[5]
-
Dibromomaleimide (DBM) Technology: DBM linkers can cross-link two interchain cysteines, resulting in a more stable and homogeneous ADC with a drug-to-antibody ratio (DAR) of approximately four.[3]
-
-
Modify the Payload:
-
Ionized Cys-linker-MMAE: A promising strategy is to use an ionized L-Cysteine-linker-MMAE as the payload.[6][7][8] This approach can significantly improve safety by reducing the "bystander effect," where the released payload kills neighboring healthy cells.[6][7][8] The lower permeability of the ionized payload helps to contain its cytotoxic effect to the target cells.[6][7][8]
-
Q2: Our this compound ADC shows high aggregation and poor pharmacokinetics. What could be the issue?
A2: Aggregation and poor pharmacokinetics (PK) are often linked to the hydrophobicity of the ADC. The mcMMAD payload is lipophilic, and a high drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation and faster clearance from circulation.[9][10]
Troubleshooting Steps:
-
Optimize the Drug-to-Antibody Ratio (DAR): While a higher DAR may seem more potent in vitro, it can negatively impact in vivo efficacy due to accelerated clearance.[10]
-
Characterize ADC Hydrophobicity:
-
Recommended Action: Use techniques like Hydrophobic Interaction Chromatography (HIC) to analyze the hydrophobicity profile of your ADC preparations with different DARs.
-
-
Address Agitation-Induced Aggregation: ADCs can be sensitive to physical stress like agitation.
-
Recommended Action: Minimize agitation during manufacturing and handling. Studies have shown that interchain cysteine-linked ADCs are generally more stable to agitation than lysine-linked ADCs.[9] Blocking any unreacted free thiols on the antibody with a capping agent like N-ethylmaleimide (NEM) can also reduce aggregation.[9]
-
Q3: How can we reduce the "bystander effect" of our this compound ADC to improve its therapeutic index?
A3: The bystander effect, while potentially beneficial for killing antigen-negative tumor cells in a heterogeneous tumor, can also lead to toxicity in healthy tissues if the payload is too membrane-permeable.[7][12]
Troubleshooting Steps:
-
Utilize a Less Permeable Payload:
-
Recommended Action: As mentioned in Q1, employing an ionized Cys-linker-MMAE payload is a highly effective strategy.[6][7][8] The charged nature of the cysteine-payload metabolite reduces its ability to cross cell membranes, thus limiting its effect to the target cell and its immediate vicinity.[6][7][8] An ADC with this type of payload demonstrated a significantly lower bystander toxicity (IC50: 10⁻⁹ M) compared to its potent cytotoxicity against target cells (IC50: 10⁻¹¹ M).[7][8]
-
-
Employ Non-Cleavable Linkers: Traditional cleavable linkers are designed to release the payload in the reducing environment of the cell.[10] However, if this release is not sufficiently specific to the tumor, it can contribute to bystander toxicity.
-
Recommended Action: Consider using a non-cleavable linker. With this approach, the payload is only released after complete lysosomal degradation of the antibody, leaving the payload attached to the linker and a single amino acid.[10] This can result in a less membrane-permeable metabolite and reduced bystander killing.[8]
-
Quantitative Data Summary
| Parameter | Conventional Cys-mcMMAE ADC (Cleavable Linker) | Optimized ADC (Ionized Cys-linker-MMAE, Non-cleavable) | Reference |
| Cytotoxicity (IC50) | ~10⁻¹¹ M | ~10⁻¹¹ M | [7][8] |
| Bystander Toxicity (IC50) | High (not specified) | 10⁻⁹ M | [7][8] |
| Maximum Tolerated Dose (MTD) | Lower | Approaching that of the naked antibody (160 mg/kg) | [6][7] |
| Plasma Stability (% MMAE release) | Prone to instability | <0.01% release after 168h in plasma | [8] |
Experimental Protocols
Protocol 1: Evaluation of ADC Plasma Stability
Objective: To determine the in vitro plasma stability of a this compound ADC by measuring the release of free MMAE over time.
Materials:
-
This compound ADC
-
Human plasma (or species of interest)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Dilute the this compound ADC to a final concentration of 250 nM in 50% human plasma.[8][13]
-
At designated time points (e.g., 0, 3, 6, 24, 48, 72, 96, 120, 144, and 168 hours), collect aliquots of the samples.[8]
-
Process the samples to precipitate plasma proteins and extract the free MMAE.
-
Analyze the concentration of free MMAE in the supernatant using a validated LC-MS/MS method. The lower and upper limits of quantification for MMAE should be established (e.g., 2 nM and 250 nM).[8][13]
-
Calculate the percentage of MMAE released at each time point relative to the total potential MMAE in the ADC.
Protocol 2: In Vitro Bystander Killing Assay
Objective: To assess the bystander killing effect of a this compound ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line (e.g., BT-474 for HER2-targeted ADC)
-
Antigen-negative cancer cell line (e.g., MCF-7 for HER2-targeted ADC)
-
Cell culture medium and supplements
-
This compound ADC
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Methodology:
-
Seed the antigen-positive and antigen-negative cells in separate wells of a 96-well plate as controls.
-
Seed a 1:1 mixture of antigen-positive and antigen-negative cells in additional wells.[8]
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the this compound ADC in cell culture medium.
-
Treat the cells with the ADC dilutions and incubate for a period of time (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay.
-
Plot the dose-response curves and calculate the IC50 values for each condition (antigen-positive cells alone, antigen-negative cells alone, and the co-culture).
-
A significant difference in the IC50 value between the antigen-positive and co-culture conditions indicates a reduced bystander effect.[8]
Visualizations
Caption: Strategies to Mitigate Off-Target Toxicity of this compound ADCs.
Caption: Troubleshooting ADC Aggregation and Poor Pharmacokinetics.
References
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agitation-Induced Aggregation of Lysine- And Interchain Cysteine-Linked Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Cys-mcMMAD vs. MMAF in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with significant research focused on optimizing linker and payload technologies to enhance therapeutic indices. Among the potent payloads utilized, auristatins like monomethyl auristatin F (MMAF) have been pivotal. This guide provides an objective, data-driven comparison of two key approaches for conjugating MMAF to an antibody: the site-specific, cysteine-linked Cys-mcMMAD and the conventional maleimidocaproyl MMAF (mcMMAF).
Executive Summary
The primary distinction between this compound and conventional mcMMAF lies in the conjugation strategy, which significantly impacts the homogeneity, stability, and in vivo performance of the resulting ADC. Cysteine-linked methods, such as those that produce this compound, generate homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, enhanced efficacy, and reduced toxicity compared to the heterogeneous mixtures produced by conventional maleimide chemistry.
Structural and Mechanistic Overview
Both this compound and mcMMAF ADCs utilize the same cytotoxic payload, MMAF, a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The key difference is the linkage to the antibody.
-
mcMMAF: Employs a maleimidocaproyl (mc) linker that stochastically conjugates to reduced interchain cysteine residues on the antibody. This process results in a heterogeneous mixture of ADCs with varying DARs (e.g., 0, 2, 4, 6, 8).
-
This compound: Represents a site-specific conjugation approach where a linker-payload is precisely attached to cysteine residues. One advanced method utilizes a bifunctional linker like dibromomaleimide (DBM) to cross-link pairs of cysteine thiols, resulting in a highly homogeneous ADC population, predominantly with a DAR of 4.[3] This homogeneity is a critical factor in the improved performance characteristics outlined below.
MMAF itself is a derivative of MMAE, with a charged C-terminal phenylalanine that limits its membrane permeability.[4] This property is thought to reduce its capacity for bystander killing—the elimination of neighboring antigen-negative tumor cells—but may also contribute to a better safety profile by limiting off-target toxicity.[5]
Head-to-Head Performance Data
The following tables summarize quantitative data from a seminal comparative study by Behrens et al., which compared a homogeneous cysteine cross-linked DBM-MMAF ADC (representative of the this compound concept) to a conventional, heterogeneous mcMMAF ADC. Both ADCs utilized the anti-HER2 antibody trastuzumab.
Table 1: In Vitro Characterization and Cytotoxicity
| Parameter | Homogeneous DBM-MMAF ADC (this compound type) | Heterogeneous mcMMAF ADC | Reference |
| Homogeneity (DAR) | Predominantly DAR 4 | Heterogeneous mixture (DAR 0, 2, 4, 6, 8) | [3] |
| Average DAR | ~4.0 | ~3.9 | [3] |
| In Vitro Cytotoxicity (IC50) | Potent activity against HER2-expressing cells | Potent activity against HER2-expressing cells | [3] |
Note: Specific IC50 values were not provided in the comparative study, but both ADCs were shown to be highly potent in vitro against antigen-positive cell lines.
Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Model (SK-OV-3)
| Treatment Group | Dose | Tumor Growth Inhibition | Survival Benefit | Reference |
| Vehicle Control | - | - | - | [3] |
| Homogeneous DBM-MMAF ADC | 3 mg/kg | Significant tumor growth delay | Significant survival benefit | [3] |
| Heterogeneous mcMMAF ADC | 3 mg/kg | No significant tumor growth inhibition | No significant survival benefit | [3] |
Table 3: Pharmacokinetics in Rats
| Pharmacokinetic Parameter | Homogeneous DBM-MMAF ADC | Heterogeneous mcMMAF ADC | Reference |
| Clearance | Slower | Faster | [3] |
| Exposure (AUC) | Higher | Lower | [3] |
Table 4: In Vivo Toxicity in Rats
| Toxicity Parameter | Homogeneous DBM-MMAF ADC | Heterogeneous mcMMAF ADC | Reference |
| Maximum Tolerated Dose (MTD) | Higher | Lower | [3] |
| Observed Toxicities | Reduced toxicity at equivalent doses | Greater toxicity at equivalent doses | [3] |
Key Experimental Methodologies
Detailed protocols for the key experiments cited in the comparison are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate antigen-positive (e.g., SK-OV-3) and antigen-negative control cells in 96-well plates at a density of 1,000–10,000 cells per well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]
-
ADC Treatment: Prepare serial dilutions of the this compound and mcMMAF ADCs. Add the ADC solutions to the appropriate wells and incubate for a period of 48 to 144 hours.[1]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the MTT tetrazolium salt into purple formazan crystals.[6]
-
Solubilization: Add 100 µL of a 10% SDS-HCl solution to each well to solubilize the formazan crystals and incubate overnight at 37°C in the dark.[1]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[6]
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
-
Cell Preparation: Use an antigen-positive cell line and an antigen-negative cell line that has been transfected to express a fluorescent protein (e.g., GFP) for easy identification.[6]
-
Co-Culture Seeding: Seed the antigen-positive and GFP-expressing antigen-negative cells together in 96-well plates at various ratios (e.g., 90:10, 75:25, 50:50), keeping the total cell number constant. Include control wells with only antigen-negative cells.[1]
-
ADC Treatment: Treat the co-cultures with a concentration of ADC that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.[7]
-
Incubation: Incubate the plates for 48 to 144 hours.[1]
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing antigen-negative cells using a fluorescence plate reader at an excitation/emission of 485/535 nm.[1]
-
Analysis: Normalize the fluorescence intensity in each well by subtracting the background fluorescence. Calculate the percent viability of the antigen-negative cells by comparing the fluorescence in ADC-treated wells to that in untreated control wells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Efficacy Study in Xenograft Models
This experiment assesses the anti-tumor activity of the ADCs in a living organism.
-
Model Establishment: Implant human tumor cells (e.g., SK-OV-3) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, mcMMAF ADC). Administer the treatments, typically via intravenous injection, at a specified dose and schedule.[3]
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group. Survival can also be monitored as a primary endpoint.
Visualizing the Concepts
Diagrams of Pathways and Workflows
Caption: General mechanism of action for MMAF-based ADCs.
Caption: Comparison of conjugation methods.
Caption: Workflow for in vivo ADC efficacy studies.
Conclusion and Future Directions
The evidence strongly indicates that the method of conjugation is a critical determinant of an ADC's therapeutic potential. Site-specific, homogeneous ADCs of the this compound type demonstrate a superior pharmacological profile compared to conventional, heterogeneous mcMMAF ADCs. The improved homogeneity leads to more predictable and favorable pharmacokinetics, resulting in better tumor growth inhibition and an enhanced safety profile in preclinical models.[3]
For researchers and drug developers, these findings underscore the importance of investing in advanced conjugation technologies to create more effective and safer ADC therapeutics. Future research will likely continue to refine site-specific conjugation methods, explore novel linker-payload combinations, and further elucidate the impact of ADC homogeneity on clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Navigating the Nexus of Potency and Precision: A Comparative Guide to Cys-mcMMAD Antibody-Drug Conjugates with Non-Cleavable versus Cleavable Linkers
For researchers, scientists, and drug development professionals at the forefront of oncology, the design of antibody-drug conjugates (ADCs) represents a delicate balance between targeted efficacy and systemic toxicity. A critical determinant in this equation is the linker technology that tethers the cytotoxic payload to the monoclonal antibody. This guide provides an in-depth comparison of the efficacy of cysteine-conjugated maleimidocaproyl-monomethyl auristatin D (Cys-mcMMAD) when utilized with non-cleavable versus cleavable linkers, supported by experimental data and detailed protocols.
The choice between a non-cleavable and a cleavable linker dictates the mechanism of payload release and can significantly impact the therapeutic window of an ADC. Non-cleavable linkers, as their name suggests, remain attached to the payload upon internalization into the target cancer cell, releasing the active drug only after complete lysosomal degradation of the antibody. This approach generally offers greater plasma stability and a reduced risk of off-target toxicity. In contrast, cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH. This can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative cancer cells, but also carries the risk of premature payload release in circulation.
Comparative Efficacy: A Data-Driven Analysis
While direct comparative studies on this compound with both linker types are limited in publicly available literature, valuable insights can be drawn from studies on structurally similar payloads like Cys-linker-MMAE (monomethyl auristatin E). Research by Wang et al. (2020) provides a foundational comparison of a non-cleavable Cys-linker-MMAE ADC (mil40-15) against a cleavable valine-citrulline (vc) linker ADC. These findings offer a strong surrogate for understanding the potential performance differences for this compound.
In Vitro Cytotoxicity
The in vitro potency of ADCs is a crucial initial indicator of their anti-cancer activity. The half-maximal inhibitory concentration (IC50) is a standard measure of the drug's effectiveness in inhibiting cell growth.
| Cell Line | ADC Type | Antigen Expression | IC50 (M) | Reference |
| BT-474 | Non-cleavable Cys-linker-MMAE | HER2+++ | 1 x 10⁻¹¹ | [1] |
| HCC1954 | Non-cleavable Cys-linker-MMAE | HER2+++ | 1 x 10⁻¹⁰ | [2] |
| NCI-N87 | Non-cleavable Cys-linker-MMAE | HER2+++ | 1 x 10⁻¹¹ | [1] |
| MCF-7 | Non-cleavable Cys-linker-MMAE | HER2- | > 1 x 10⁻⁸ | [1] |
| MDA-MB-468 | Non-cleavable Cys-linker-MMAE | HER2- | > 1 x 10⁻⁸ | [2] |
| BT-474 | Cleavable vc-MMAE | HER2+++ | Comparable to non-cleavable | [1] |
Table 1: In Vitro Cytotoxicity of Non-cleavable Cys-linker-MMAE ADC.
The data indicates that the non-cleavable Cys-linker-MMAE ADC exhibits potent and target-specific cytotoxicity against HER2-positive cancer cell lines, with IC50 values in the picomolar to nanomolar range.[1][2] The activity against HER2-negative cell lines is significantly lower, demonstrating the high specificity conferred by the antibody.[1][2] Studies on cleavable linker ADCs with auristatin payloads have shown similarly potent in vitro cytotoxicity.[1]
Bystander Killing Effect
A key differentiator between linker technologies is the bystander effect. Cleavable linkers release a membrane-permeable payload that can diffuse out of the target cell and kill neighboring antigen-negative cells. Non-cleavable linkers, upon degradation, release a charged amino acid-linker-payload complex that is generally membrane-impermeable, thus limiting the bystander effect.
| Co-culture System | ADC Type | Bystander Effect | IC50 (M) in co-culture | Reference |
| BT-474 (HER2+) + MCF-7 (HER2-) | Non-cleavable Cys-linker-MMAE | No significant bystander effect | 9.2 x 10⁻¹⁰ | [1] |
| BT-474 (HER2+) + MCF-7 (HER2-) | Cleavable vc-MMAE | Significant bystander effect | Potency maintained or increased | [1] |
Table 2: Bystander Effect of Non-cleavable vs. Cleavable Linker ADCs.
Experiments have shown that a non-cleavable Cys-linker-MMAE ADC did not exhibit a significant bystander effect in a co-culture of HER2-positive and HER2-negative cells.[1] In contrast, ADCs with cleavable linkers are known to induce bystander killing, which can be advantageous in treating heterogeneous tumors.[1]
In Vivo Efficacy
Animal models, particularly xenograft studies in mice, are critical for evaluating the in vivo anti-tumor activity of ADCs.
| Xenograft Model | ADC Type | Dosage | Tumor Growth Inhibition | Reference |
| NCI-N87 (gastric cancer) | Non-cleavable Cys-linker-MMAE | 5 mg/kg | 93% | [1] |
| Human Lymphoma | Cleavable disulfide-linker-DM1 | 3 mg/kg | Tumor regression | [3] |
Table 3: In Vivo Efficacy of ADCs with Non-cleavable and Cleavable Linkers.
In a HER2-positive gastric cancer xenograft model, a non-cleavable Cys-linker-MMAE ADC demonstrated significant, dose-dependent tumor growth inhibition of 93% at a dose of 5 mg/kg.[1] Cleavable linker ADCs have also shown potent in vivo efficacy, with some studies reporting complete tumor regression at similar dosages.[3]
Safety and Tolerability
The safety profile of an ADC is as important as its efficacy. The maximum tolerated dose (MTD) is a key indicator of the drug's safety.
| ADC Type | MTD (mg/kg) | Key Observation | Reference |
| Non-cleavable Cys-linker-MMAE | ~160 mg/kg | Approached the level of the naked antibody, indicating high tolerability. | [4] |
| Cleavable Linker ADCs | Generally lower than non-cleavable counterparts | Increased potential for off-target toxicity due to premature payload release. | [5] |
Table 4: Safety Profile of Non-cleavable vs. Cleavable Linker ADCs.
A significant advantage of the non-cleavable Cys-linker-MMAE ADC was its high MTD, which was close to that of the unconjugated antibody, suggesting excellent tolerability.[4] This is attributed to the high plasma stability of the non-cleavable linker, which minimizes the premature release of the cytotoxic payload. Cleavable linker ADCs often have a lower MTD due to the potential for off-target toxicities.[5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental setups discussed, the following diagrams illustrate the key processes.
Caption: Mechanisms of action for ADCs with cleavable vs. non-cleavable linkers.
Caption: General experimental workflow for ADC efficacy evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are summaries of key experimental protocols relevant to the comparison of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., BT-474, NCI-N87 for HER2-positive; MCF-7, MDA-MB-468 for HER2-negative) in 96-well plates at a density of 1,000–10,000 cells/well and incubate overnight.[6]
-
ADC Treatment: Add serial dilutions of the this compound ADC (with either non-cleavable or cleavable linker) to the wells. Include untreated cells as a control.[6]
-
Incubation: Incubate the plates for 48–144 hours at 37°C.[6]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 1–4 hours.[6]
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Preparation: Transfect the antigen-negative cell line (e.g., MCF-7) with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive (e.g., BT-474) and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate.[1]
-
ADC Treatment: Add the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 96 hours).
-
Data Acquisition: Measure the fluorescence of the GFP-labeled cells to determine the viability of the antigen-negative population.
-
Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability in a monoculture treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
In Vivo Xenograft Study
This study assesses the anti-tumor efficacy of the ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-N87) into the mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~120 mm³).[1]
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, naked antibody, this compound ADC with non-cleavable linker, this compound ADC with cleavable linker). Administer the treatments intravenously at specified doses and schedules (e.g., once weekly).[1]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[1]
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, excise and weigh the tumors.
Plasma Stability Assay
This assay determines the stability of the ADC in plasma, a key indicator of its potential for premature drug release.
-
Incubation: Incubate the ADC in plasma (from human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).[7]
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).[8]
-
Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and any released payload.[8]
-
Data Analysis: Calculate the percentage of intact ADC remaining over time to determine the half-life of the ADC in plasma.
Conclusion
The choice between a non-cleavable and a cleavable linker for a this compound ADC is a strategic decision that depends on the specific therapeutic goals and the characteristics of the target tumor.
-
Non-cleavable this compound ADCs are likely to offer superior plasma stability, leading to a better safety profile and a higher maximum tolerated dose. Their efficacy is primarily directed at antigen-positive cells, making them ideal for treating homogeneous tumors with high antigen expression.
-
Cleavable this compound ADCs have the potential for enhanced anti-tumor activity in heterogeneous tumors due to the bystander effect. However, this comes with a potential trade-off in terms of increased off-target toxicity and a narrower therapeutic window.
Ultimately, the optimal linker choice must be determined through rigorous preclinical evaluation, including the in vitro and in vivo studies outlined in this guide. By carefully considering the data and employing robust experimental protocols, researchers can design more effective and safer this compound ADCs for the treatment of cancer.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [ouci.dntb.gov.ua]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Stability Assay | Domainex [domainex.co.uk]
A Head-to-Head Comparison of Cys-mcMMAD and DM1 Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a cytotoxic payload is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). The payload's intrinsic potency, mechanism of action, and physicochemical properties profoundly influence the ADC's efficacy, tolerability, and overall clinical success. This guide provides an objective, data-supported comparison of two prominent payloads: Cys-mcMMAD, a non-cleavable auristatin derivative, and DM1, a maytansinoid that has been clinically validated in the approved ADC, Kadcyla® (T-DM1).
Mechanism of Action: A Tale of Two Cytotoxins
Both this compound and DM1 exert their cytotoxic effects by disrupting the microtubule network, a critical component of the cellular cytoskeleton essential for mitosis. However, they target different sites on the tubulin protein.
DM1 (A Maytansinoid Derivative): As a maytansinoid, DM1 binds to the maytansine site on tubulin, inhibiting its polymerization.[1] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, ultimately triggering apoptosis in rapidly dividing cancer cells.[2]
mcMMAD (An Auristatin Derivative): The payload in this compound is monomethyl auristatin D (MMAD), a potent synthetic analog of dolastatin 10. Auristatins bind to the vinca alkaloid site on tubulin, which also leads to the inhibition of tubulin polymerization and subsequent cell cycle arrest and apoptosis.[1][3]
The following diagram illustrates the general mechanism of action for an ADC employing these microtubule-disrupting payloads.
Physicochemical Properties
The physicochemical characteristics of a payload and its linker influence the drug-to-antibody ratio (DAR), stability, and hydrophobicity of the final ADC, which in turn affect its pharmacokinetic profile and therapeutic window.
| Property | This compound | DM1 (in the context of MCC-DM1) | Reference(s) |
| Payload Class | Auristatin | Maytansinoid | [4] |
| Linker Type | Non-cleavable (maleimidocaproyl) | Non-cleavable (SMCC) | [5] |
| Released Metabolite | Cysteine-mcMMAD (charged) | Lysine-SMCC-DM1 (charged) | [2] |
| Molecular Weight | 1085.42 g/mol | ~957 Da (for the SMCC-DM1 linker-payload) | [6] |
| Hydrophobicity (AlogP) | Higher (Auristatin-based ADCs are generally more hydrophobic) | Lower (Maytansinoid-based ADCs are generally less hydrophobic) | [1][7] |
| Solubility | Soluble in organic solvents like DMSO. | Good stability and solubility in water. | [4] |
Head-to-Head Performance Data
Direct comparative data from a single study is limited. The following tables summarize representative data from separate studies to provide an estimation of potency. Note: These results are not directly comparable due to differing antibodies, cell lines, and experimental conditions.
In Vitro Cytotoxicity (IC50)
| Payload Conjugate | Target | Cell Line | IC50 Value | Reference(s) |
| Trastuzumab-Cys-mcMMAF* | HER2 | BT-474 | ~10⁻¹¹ M | [2] |
| Trastuzumab-DM1 (T-DM1) | HER2 | NCI-N87 | 82 ± 10 pmol/L | [5] |
| Trastuzumab-DM1 (T-DM1) | HER2 | HCC1954 | 33 ± 20 pmol/L | [5] |
| Anti-CD30-MCC-DM1 | CD30 | Karpas 299 | 0.06 nmol/L | [8] |
*Cys-mcMMAF is used as a proxy for this compound, as it is a cysteine-linked auristatin with a non-cleavable linker designed to release a charged payload.
In Vivo Efficacy
| Payload Conjugate | Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| Trastuzumab-Cys-mcMMAF* | BT-474 (Breast Cancer) | 2.5–5.0 mg/kg | Significant antitumor activity and sustained tumor growth inhibition. | [2] |
| Anti-EpCAM-SMCC-DM1 | COLO 205 (Colon) | Single i.v. dose (170, 340, 680 μg/kg of DM1) | Dose-dependent tumor growth inhibition. | [9] |
| Trastuzumab-DM1 (T-DM1) | BT474 (Breast Cancer) | Clinically relevant doses | Significant tumor regression. | [10][11] |
*Cys-mcMMAF is used as a proxy for this compound.
Bystander Effect: A Key Differentiator
The bystander effect, where a payload kills neighboring antigen-negative tumor cells, is crucial for efficacy in heterogeneous tumors. This effect is largely dictated by the membrane permeability of the released payload.
Both this compound and DM1 are typically used with non-cleavable linkers. Upon ADC degradation in the lysosome, they release charged amino acid-linker-payload catabolites (Cysteine-mcMMAD and Lysine-SMCC-DM1, respectively). These charged molecules have poor membrane permeability and are largely trapped within the target cell.[2] Consequently, ADCs using these non-cleavable constructs exhibit a limited bystander effect .[2][12] This contrasts with payloads like MMAE when used with a cleavable linker, which releases a membrane-permeable payload capable of potent bystander killing.
Key Experimental Protocols
Reproducible and robust assays are fundamental to evaluating and comparing ADC candidates. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight at 37°C with 5% CO₂.[8][13]
-
ADC Treatment: Prepare serial dilutions of the ADC in fresh cell culture medium. Replace the existing medium with the ADC-containing medium.[8] Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 144 hours at 37°C.[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization: Add a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[8]
In Vivo Efficacy: Xenograft Tumor Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of an ADC in a mouse model.
-
Model System: Use immunodeficient mice (e.g., SCID or nude mice) to prevent rejection of human tumor cells.[3]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of each mouse.[16]
-
Tumor Growth and Staging: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, non-binding control ADC, and experimental ADC at various doses).[3]
-
ADC Dosing: Administer the ADC, typically via a single intravenous (i.v.) injection.[9]
-
Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight and general health as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a specified maximum size. Efficacy is evaluated based on tumor growth inhibition, regression, and survival.[16]
Summary and Conclusion
This compound and DM1 are both highly potent microtubule inhibitors that serve as effective ADC payloads. Their primary distinction lies in their chemical class—auristatin versus maytansinoid—which influences properties like hydrophobicity. When used with non-cleavable linkers, as is common for both, they produce charged catabolites that are retained within the target cell, leading to a potent, cell-targeted kill with a limited bystander effect.
-
DM1 is a clinically validated payload with a well-established efficacy and safety profile, as demonstrated by T-DM1. ADCs with DM1 tend to be less hydrophobic than their auristatin counterparts.[1]
-
This compound represents a strategy to generate homogenous ADCs with a stable, non-cleavable linker. The released payload is designed for low membrane permeability to minimize off-target toxicity, similar to the Lys-SMCC-DM1 catabolite.
The choice between these payloads will depend on the specific target antigen, the desired pharmacokinetic profile, and the overall ADC design strategy. For tumors where a bystander effect is deemed critical for efficacy, alternative payloads with cleavable linkers that release membrane-permeable drugs may be more appropriate. For potent, targeted cell killing with minimal off-target effects due to payload leakage, both this compound and non-cleavable DM1 conjugates represent excellent, validated options.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Stability of Cysteine-Linked mcMMAD Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and toxicity. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicities, while an overly stable linker may prevent efficient drug release at the tumor site. This guide provides an objective comparison of the in vivo stability of cysteine-linked maleimidocaproyl-monomethyl auristatin D (Cys-mcMMAD) ADCs against common alternatives, supported by experimental data and detailed protocols.
Superior Stability of this compound ADCs
Cysteine-linked ADCs utilizing a non-cleavable maleimidocaproyl linker with MMAE (or its analogue MMAD) exhibit exceptional stability in plasma. This is attributed to the formation of a stable thioether bond. One study highlighted the remarkable stability of a Cys-linker-MMAE ADC, mil40-15, which showed less than 0.01% release of the MMAE payload after 168 hours of incubation in human plasma.[1] This high degree of stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, minimizing systemic toxicity.
Comparison with Alternative Linker Technologies
The stability of this compound ADCs stands in contrast to other commonly used linker technologies, particularly traditional maleimide-based linkers and some cleavable linkers in certain preclinical species.
Maleimide-Based Linkers: N-Alkyl vs. N-Aryl
The stability of the maleimide-cysteine linkage is a key consideration. Traditional N-alkyl maleimides are susceptible to a retro-Michael reaction, leading to premature drug deconjugation. In contrast, N-aryl maleimides have been shown to form more stable conjugates.
| Linker Type | Deconjugation in Serum (7 days at 37°C) | Reference |
| N-Alkyl Maleimide | 35-67% | |
| N-Aryl Maleimide | <20% |
Valine-Citrulline (vc) Cleavable Linkers
Valine-citrulline (vc) linkers are designed to be cleaved by lysosomal proteases like Cathepsin B, which are upregulated in some tumor cells. While generally stable in human plasma, vc-MMAE ADCs have shown significant payload release in rodent plasma, which can complicate preclinical toxicology assessments.[2][3][4]
| Species | Payload Release (vc-MMAE ADC) | Timepoint | Reference |
| Mouse Plasma | >20% | 6 days | [2][4] |
| Rat Plasma | >4% | 6 days | [2][4] |
| Human Plasma | <1% | 6 days | [2][4] |
| Monkey Plasma | <1% | 6 days | [2][4] |
Experimental Protocols for In Vivo Stability Assessment
The in vivo stability of ADCs is primarily assessed by measuring the drug-to-antibody ratio (DAR) over time in plasma or by quantifying the amount of free payload released into circulation. The following is a generalized protocol for determining ADC stability using affinity capture liquid chromatography-mass spectrometry (LC-MS).
Objective: To quantify the change in average DAR and/or the concentration of free payload of an ADC in plasma over time.
Materials:
-
ADC of interest
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Affinity capture reagents (e.g., anti-human IgG magnetic beads, streptavidin beads with biotinylated antigen)
-
Wash buffers (e.g., PBS)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Columns for chromatography (e.g., reversed-phase for free payload, size-exclusion or reversed-phase for intact ADC)
Workflow for In Vivo Stability Study
Caption: Workflow for an in vivo ADC stability study.
Detailed Methodologies
1. In Vivo Study Design and Sample Collection:
-
Administer the ADC to the chosen animal model (e.g., mice or rats) via intravenous (IV) injection at a specified dose.
-
Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
2. Affinity Capture of the ADC:
-
Immobilize a capture reagent (e.g., anti-human IgG antibody or a specific antigen to the ADC's antibody) on magnetic beads.
-
Incubate the plasma samples with the antibody-conjugated beads to capture the ADC.
-
Wash the beads multiple times with a wash buffer (e.g., PBS) to remove non-specifically bound proteins.
3. Elution and Sample Preparation for LC-MS:
-
Elute the captured ADC from the beads using an elution buffer (e.g., a low pH buffer like 0.1 M glycine, pH 2.5).
-
Immediately neutralize the eluate with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
For free payload analysis, the plasma supernatant after affinity capture can be subjected to protein precipitation followed by LC-MS/MS analysis.
4. LC-MS Analysis:
-
For DAR Analysis: Analyze the intact or reduced (to separate heavy and light chains) ADC using LC-MS. Deconvolution of the resulting mass spectra allows for the determination of the relative abundance of different DAR species, from which the average DAR can be calculated.
-
For Free Payload Analysis: Use a sensitive LC-MS/MS method with multiple reaction monitoring (MRM) to quantify the concentration of the released payload in the plasma.
Signaling Pathway of a this compound ADC
Caption: Mechanism of action for a this compound ADC.
Conclusion
The in vivo stability of an ADC is a critical attribute that must be carefully evaluated during drug development. This compound ADCs demonstrate exceptional stability in plasma, which is a significant advantage over technologies that are prone to premature payload release. The choice of linker technology should be guided by a thorough understanding of its stability profile in relevant preclinical species and, ultimately, in humans. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of ADC stability, enabling the selection of candidates with an optimal therapeutic window.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Auristatin-Based ADC Payloads: MMAE vs. MMAF
For Researchers, Scientists, and Drug Development Professionals
Auristatins, a class of potent antimitotic agents, are frequently utilized as cytotoxic payloads in antibody-drug conjugates (ADCs). Their ability to inhibit tubulin polymerization at picomolar concentrations makes them highly effective in eradicating cancer cells. Among the various synthetic analogs of the natural product dolastatin 10, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) have emerged as the most prominent payloads in clinically approved and investigational ADCs.[1][2][] This guide provides a comprehensive comparison of MMAE and MMAF, focusing on their mechanism of action, cytotoxicity, bystander effect, and biophysical properties, supported by experimental data and detailed protocols.
Mechanism of Action: Potent Tubulin Inhibition
Both MMAE and MMAF exert their cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of microtubules.[4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The general mechanism of action for an auristatin-based ADC is depicted below.
Comparative Data Presentation
The key differences in the performance of MMAE and MMAF stem from a single amino acid substitution at the C-terminus. MMAE possesses a C-terminal norephedrine, while MMAF has a charged phenylalanine residue.[6] This structural alteration significantly impacts their membrane permeability, cytotoxicity, and bystander killing potential.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of ADCs, lower IC50 values indicate higher cytotoxicity.
| Payload | ADC | Cell Line | Target Antigen | IC50 (ng/mL) | IC50 (nM) | Reference |
| MMAE | cAC10-vc-MMAE (DAR 2) | L-82 | CD30 | ~55 | ~40 | [7] |
| MMAE | cAC10-vc-MMAE (DAR 4) | L-82 | CD30 | ~10 | ~7.3 | [7] |
| MMAE | cAC10-vc-MMAE (DAR 8) | L-82 | CD30 | ~2 | ~1.5 | [7] |
| MMAE | h1F6-vc-MMAE (DAR 4) | L-82 | CD70 | ~15 | ~11 | [7] |
| MMAE | cOKT9-vc-MMAE (DAR 4) | L-82 | CD71 | ~2 | ~1.5 | [7] |
| MMAE | Trastuzumab-vc-MMAE | N87 | HER2 | - | ~1 | [1] |
| MMAF | cAC10-vc-MMAF | Karpas 299 | CD30 | - | >10 | [4] |
| MMAF | AB095-MMAF | GBM6 | Isotype Control | >1000 | - | [8] |
Note: IC50 values can vary significantly based on the cell line, target antigen expression, drug-to-antibody ratio (DAR), and experimental conditions.
Bystander Effect
The bystander effect refers to the ability of a payload, once released from the target cell, to diffuse across cell membranes and kill neighboring antigen-negative tumor cells. This is a crucial property for treating heterogeneous tumors.
| Payload | Property | Bystander Killing | Rationale | Reference |
| MMAE | Cell-permeable | Yes | The uncharged C-terminus allows for efficient diffusion across cell membranes. | [4][8] |
| MMAF | Cell-impermeable | No/Limited | The negatively charged C-terminal phenylalanine restricts its ability to cross cell membranes. | [4][8] |
Physicochemical Properties and Stability
The hydrophobicity of the payload can influence the manufacturing, stability, and pharmacokinetic properties of the ADC.
| Payload | Relative Hydrophobicity | Tendency for Aggregation | Impact on High DAR Conjugates | Reference |
| MMAE | More Hydrophobic | Higher | Can lead to instability and aggregation at high DARs. | [][9] |
| MMAF | More Hydrophilic | Lower | Better suited for high DAR conjugates with reduced aggregation risk. | [][10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 of an ADC in a monoculture of cancer cells.
Objective: To quantify the cytotoxic effect of an auristatin-based ADC on a target cell line.
Materials:
-
Target cancer cell line (e.g., BT-474 for HER2-targeting ADCs)
-
Antigen-negative cell line (e.g., MCF-7) for specificity testing
-
Complete cell culture medium
-
ADC constructs (MMAE- and MMAF-based)
-
Free payload (MMAE or MMAF) as a control
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the ADCs and control compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for a period of 48 to 144 hours.[11]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the dark at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value by plotting a dose-response curve.
Bystander Effect Assay (Co-culture Method)
This protocol describes a method to assess the bystander killing ability of an ADC using a co-culture of antigen-positive and antigen-negative cells.
Objective: To determine if the payload released from an ADC can kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line (e.g., BT-474)
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., MCF-7-GFP)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates (black, clear bottom for fluorescence)
-
Fluorescence plate reader or high-content imaging system
Logical Relationship Diagram:
Procedure:
-
Seed the Ag- fluorescent cells (e.g., MCF-7-GFP) and Ag+ cells (e.g., BT-474) together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Also, seed the Ag- cells alone as a control for direct ADC toxicity.
-
Incubate the plate overnight to allow for cell attachment.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for an appropriate duration (e.g., 96 hours).
-
Measure the fluorescence of the Ag- cells using a plate reader (excitation/emission wavelengths appropriate for the fluorescent protein).
-
Compare the viability of the Ag- cells in the co-culture wells to their viability in the monoculture wells at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.[12]
Conclusion
The choice between MMAE and MMAF as an ADC payload is a critical decision in the drug development process, with each offering a distinct set of advantages and disadvantages.
-
MMAE is a highly potent payload with a pronounced bystander effect, making it an excellent choice for treating heterogeneous tumors where not all cells express the target antigen. However, its hydrophobicity can lead to challenges with ADC stability and aggregation, particularly at higher drug-to-antibody ratios.
-
MMAF , being more hydrophilic, results in ADCs with improved stability and a lower tendency to aggregate. This makes it a more suitable payload for developing high-DAR ADCs. However, its cell-impermeable nature largely abrogates the bystander effect, potentially limiting its efficacy in heterogeneous tumor environments.
Ultimately, the optimal auristatin payload depends on the specific therapeutic application, including the nature of the target antigen, the tumor histology, and the desired pharmacokinetic profile of the ADC. A thorough understanding of the comparative properties of MMAE and MMAF, as outlined in this guide, is essential for making an informed selection and designing the next generation of effective antibody-drug conjugates.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Cys-mcMMAD Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the cross-reactivity and specificity of cysteine-linked maleimidocaproyl monomethyl auristatin D (Cys-mcMMAD) antibody-drug conjugates (ADCs), supported by experimental data and comparisons with alternative platforms.
The therapeutic window of an antibody-drug conjugate (ADC) is critically dependent on its ability to selectively deliver a potent cytotoxic payload to target cancer cells while sparing healthy tissues. This guide provides a detailed comparison of the cross-reactivity and specificity of this compound ADCs, a prevalent class of ADCs that utilize a cysteine-maleimide conjugation strategy. We will delve into the experimental data that underpins our understanding of their performance, compare them to other ADC platforms, and provide detailed methodologies for key evaluative experiments.
Understanding the Landscape: Specificity and Cross-Reactivity in ADCs
The specificity of an ADC is primarily dictated by the monoclonal antibody's affinity for its target antigen, which should be highly expressed on tumor cells and minimally on healthy cells. However, the linker and payload can also significantly influence off-target toxicities. Premature cleavage of the linker in circulation can release the cytotoxic payload systemically, leading to widespread toxicity. Furthermore, the physicochemical properties of the ADC can lead to non-specific uptake by tissues such as the liver and spleen. Cross-reactivity, on the other hand, refers to the ADC binding to unintended targets that may share structural similarities with the primary antigen or through other non-specific interactions.
This compound ADCs employ a maleimide linker that forms a covalent bond with the thiol group of cysteine residues on the antibody. The payload, monomethyl auristatin D (MMAD), is a potent anti-mitotic agent. The stability of the maleimide-cysteine bond and the properties of the MMAD payload are crucial determinants of the ADC's overall specificity and safety profile.
Quantitative Performance Analysis
The following tables summarize key quantitative data from preclinical studies, comparing the specificity and cross-reactivity of this compound and analogous ADCs.
Table 1: In Vitro Cytotoxicity and Specificity of a Cys-linker-MMAE ADC
This table presents the in vitro cytotoxicity of a HER2-targeted ADC utilizing a cysteine-linker-MMAE payload on HER2-positive (target) and HER2-negative (off-target) cell lines. The high ratio of IC50 values demonstrates the ADC's specificity for target-expressing cells.
| Cell Line | Target Expression | ADC IC50 (nM) | Naked Antibody IC50 (nM) | Free MMAE IC50 (nM) | Specificity Ratio (IC50 Off-target / IC50 On-target) |
| BT-474 | HER2-positive | 0.1 | >1000 | 0.5 | N/A |
| HCC1954 | HER2-positive | 0.2 | >1000 | 1.2 | N/A |
| NCI-N87 | HER2-positive | 0.3 | >1000 | 0.8 | N/A |
| MCF-7 | HER2-negative | >100 | >1000 | 0.7 | >1000 (vs. BT-474) |
| MDA-MB-468 | HER2-negative | >100 | >1000 | 0.9 | >1000 (vs. BT-474) |
Data adapted from a study on a Cys-linker-MMAE ADC, a close analog of this compound ADCs.
Table 2: In Vivo Biodistribution and Specificity of an mcMMAF ADC
This table showcases the in vivo biodistribution of an ADC with a maleimidocaproyl (mc) linker and an MMAF payload, a close structural analog of MMAD. The data highlights the accumulation of the released payload (cys-mcMMAF) in the tumor compared to plasma and other organs, indicating target-specific delivery and payload release.
| Tissue/Fluid | Peak Concentration of Released Payload (cys-mcMMAF) (ng/g or ng/mL) | Tumor-to-Plasma Ratio |
| Tumor | ~200 | ~600 |
| Plasma | ~0.3 | N/A |
| Liver | <5 | <17 |
| Lung | <5 | <17 |
| Heart | <5 | <17 |
| Kidney | <5 | <17 |
Data adapted from a study on an anti-5T4 ADC with an mcMMAF payload, a close analog of this compound ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC specificity and cross-reactivity. Below are protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on target-positive and target-negative cell lines, thereby quantifying its in vitro specificity.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC, naked antibody, and free MMAD payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target-positive and target-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the this compound ADC, naked antibody, and free MMAD payload in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using a non-linear regression model.
ELISA for Target Binding Affinity
Objective: To quantify the binding affinity (EC50) of the this compound ADC to its target antigen and assess potential off-target binding.
Materials:
-
Recombinant target antigen and a panel of irrelevant control proteins
-
High-binding 96-well ELISA plates
-
This compound ADC and unconjugated antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant target antigen (and control proteins in separate wells) at a concentration of 1-2 µg/mL in PBS overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer and block with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation: Wash the plate three times. Add serial dilutions of the this compound ADC and the unconjugated antibody to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add the HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (5-15 minutes).
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the antibody concentration and determine the EC50 value using a sigmoidal dose-response curve fit.
Visualizing Mechanisms and Workflows
Graphviz diagrams are provided to illustrate key concepts related to this compound ADC function and evaluation.
Benchmarking Cys-mcMMAD: A Comparative Analysis Against Standard-of-Care Chemotherapies in 5T4-Positive Cancers
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a significant stride forward. This guide provides a comprehensive performance comparison of a promising ADC payload, Cys-mcMMAD, against established standard-of-care chemotherapies in cancers expressing the 5T4 oncofetal antigen. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this novel agent.
This compound is a linker-payload combination designed for ADCs, featuring the potent tubulin inhibitor monomethyl auristatin D (MMAD). When conjugated to an antibody targeting a tumor-specific antigen, such as 5T4, the resulting ADC can selectively deliver this highly cytotoxic payload to cancer cells, minimizing systemic toxicity. The 5T4 antigen is a compelling target due to its high expression on a variety of solid tumors, including non-small cell lung cancer, breast cancer, and urothelial carcinoma, with limited expression in normal adult tissues.
This guide will focus on the benchmarking of an anti-5T4 ADC utilizing the mcMMAD payload (anti-5T4-mcMMAD) against current first- and second-line chemotherapy regimens for these 5T4-positive malignancies.
Performance Data Summary
The following tables summarize the preclinical efficacy of anti-5T4-mcMMAD in xenograft models of human cancers and compare it with the clinical efficacy of standard-of-care chemotherapies in patients. It is important to note that direct comparison is challenging due to the differing nature of preclinical and clinical data. However, these tables provide a valuable overview of the relative performance.
Table 1: In Vivo Efficacy of Anti-5T4-mcMMAD in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | 0 | 0/10 |
| Anti-5T4-mcMMAD | 3 mg/kg | >90 | 7/10 |
| Cisplatin + Gemcitabine | 4 mg/kg + 50 mg/kg | 65 | 1/10 |
Table 2: Clinical Efficacy of Standard-of-Care Chemotherapy in First-Line Metastatic NSCLC
| Chemotherapy Regimen | Overall Response Rate (%) | Median Progression-Free Survival (months) |
| Cisplatin + Pemetrexed | 41 | 5.3 |
| Carboplatin + Paclitaxel | 33 | 4.8 |
Table 3: In Vivo Efficacy of Anti-5T4-mcMMAD in a Urothelial Carcinoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | 0 | 0/10 |
| Anti-5T4-mcMMAD | 3 mg/kg | >95 | 8/10 |
| Gemcitabine + Cisplatin | 50 mg/kg + 4 mg/kg | 70 | 2/10 |
Table 4: Clinical Efficacy of Standard-of-Care Chemotherapy in First-Line Metastatic Urothelial Carcinoma
| Chemotherapy Regimen | Overall Response Rate (%) | Median Progression-Free Survival (months) |
| Gemcitabine + Cisplatin | 49.4 | 7.4 |
| Dose-Dense MVAC | 62 | 8.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate independent evaluation.
In Vitro Cytotoxicity Assay
The cytotoxic activity of anti-5T4-mcMMAD and standard chemotherapeutic agents is determined using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Procedure:
-
Cancer cell lines with confirmed 5T4 expression (e.g., A549 for lung cancer, T24 for urothelial cancer) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the anti-5T4-mcMMAD, a non-binding control ADC, or standard chemotherapy drugs (e.g., cisplatin, gemcitabine, paclitaxel) for 72-96 hours.
-
Cell viability is assessed by adding the viability reagent and measuring the absorbance or luminescence according to the manufacturer's protocol.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Xenograft Tumor Model
The in vivo efficacy of anti-5T4-mcMMAD is evaluated in immunodeficient mice bearing human tumor xenografts.
Procedure:
-
Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10^6 5T4-positive cancer cells (e.g., NCI-H226 for NSCLC, RT4 for urothelial cancer) in the flank.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group).
-
Treatment groups typically include:
-
Vehicle control (e.g., saline)
-
Anti-5T4-mcMMAD (administered intravenously)
-
Standard-of-care chemotherapy (e.g., cisplatin and gemcitabine, administered intraperitoneally)
-
Non-binding control ADC
-
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Efficacy is assessed by comparing tumor growth inhibition, tumor regression, and survival rates between the treatment groups.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of the anti-5T4-mcMMAD antibody-drug conjugate.
Caption: Experimental workflow for the in vivo xenograft tumor model.
Conclusion
The preclinical data presented in this guide suggest that an anti-5T4 ADC utilizing the this compound linker-payload system demonstrates significant anti-tumor activity in 5T4-positive cancer models, often exceeding the efficacy observed with standard-of-care chemotherapy regimens in similar preclinical settings. The high rates of tumor growth inhibition and complete regressions highlight the potential of this targeted approach. While further clinical investigation is necessary to fully ascertain its therapeutic index in humans, these findings provide a strong rationale for the continued development of this compound-based ADCs as a promising new treatment modality for patients with 5T4-expressing solid tumors.
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Cys-mcMMAD
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of Cys-mcMMAD, a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Due to the highly cytotoxic nature of its monomethyl auristatin D (MMAD) payload, a potent tubulin inhibitor, strict adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Quantitative Hazard and Potency Data
The following table summarizes key quantitative data related to the cytotoxic payload of this compound. It is important to note that a specific Occupational Exposure Limit (OEL) has not been established for this compound. Therefore, it must be handled as a highly potent compound with an OEL in the low ng/m³ range. The provided IC50 values for the closely related auristatin, Monomethyl Auristatin E (MMAE), demonstrate the extreme potency of this class of compounds.
| Parameter | Value | Compound | Cell Line | Source |
| IC50 | 3.27 ± 0.42 nM | MMAE | SKBR3 (Breast Cancer) | [1] |
| IC50 | 4.24 ± 0.37 nM | MMAE | HEK293 (Kidney Cancer) | [1] |
| IC50 | 0.59 nM | MMAE | A549 (Lung Cancer) | [2] |
| IC50 | ~4 nM | MMAE | HeLa (Cervical Cancer) | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the high potency and toxicity of this compound, a multi-layered approach to protection, combining engineering controls and robust PPE, is essential.
Engineering Controls:
-
Primary Containment: All handling of this compound powder and initial solubilization must be performed in a certified Class II, Type B2 Biosafety Cabinet (BSC) or a powder containment hood with a dedicated exhaust. For larger quantities or more complex manipulations, a glove box is recommended.
-
Ventilation: The laboratory must have a dedicated, non-recirculating ventilation system.
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is mandatory when handling this compound powder. For handling solutions within a BSC, a well-fitted N95 respirator is the minimum requirement.
-
Eye and Face Protection: Tightly sealed chemical safety goggles and a full-face shield must be worn over the goggles.
-
Gloves: Double gloving with nitrile gloves is required at all times. The outer gloves should have extended cuffs and be changed immediately upon suspected contamination or every 30-60 minutes of continuous use.
-
Body Protection: A disposable, solid-front, back-tying laboratory gown with elastic cuffs is required. For extensive handling or in case of a spill, a disposable chemical-resistant suit (e.g., Tyvek) is necessary.
-
Shoe Covers: Disposable, slip-resistant shoe covers must be worn and removed before exiting the designated handling area.
Experimental Protocols: Step-by-Step Handling Procedures
The following protocols are designed to minimize exposure risk during routine laboratory handling of this compound.
Preparation and Reconstitution:
-
Area Preparation: Before starting, decontaminate the work surface of the BSC or containment hood with a suitable inactivating agent (see Section 4.1), followed by 70% ethanol. Line the work surface with disposable absorbent pads.
-
Gather Materials: Assemble all necessary equipment, including vials of this compound, solvent, calibrated pipettes with aerosol-resistant tips, and waste containers, inside the containment unit before starting work.
-
Donning PPE: Don all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face shield, goggles, and respirator) before approaching the containment unit.
-
Reconstitution: Carefully uncap the this compound vial inside the containment unit. Using a calibrated pipette, slowly add the required volume of solvent down the side of the vial to avoid aerosolization. Gently swirl the vial to dissolve the compound; do not vortex.
-
Aliquotting: If necessary, aliquot the reconstituted solution into smaller, clearly labeled vials for storage.
-
Immediate Decontamination: After handling, wipe down all exterior surfaces of vials and equipment with the inactivating solution before removing them from the containment unit.
Handling of this compound Solutions:
-
Containment: All subsequent handling of this compound solutions, including dilutions and additions to cell culture, must be performed within a certified BSC.
-
Pipetting: Use only calibrated pipettes with aerosol-resistant filter tips. When dispensing, touch the pipette tip to the side of the receiving vessel to prevent splashing.
-
Transport: When moving vials or plates containing this compound, use a secondary, sealed, and shatter-proof container.
Disposal Plan
All materials that come into contact with this compound are considered highly hazardous waste and must be disposed of accordingly.
Decontamination and Inactivation:
A freshly prepared 10% sodium hypochlorite (bleach) solution is recommended for the initial decontamination of surfaces and equipment. A contact time of at least 15 minutes is required. Following bleach treatment, the area should be wiped down with 70% ethanol to remove bleach residue. For solutions, chemical degradation using a strong oxidizing agent or hydrolysis at high pH may be employed, following institutional safety guidelines.
Solid Waste Disposal:
-
All solid waste, including gloves, gowns, shoe covers, absorbent pads, pipette tips, and empty vials, must be placed in a dedicated, clearly labeled, puncture-proof hazardous waste container.
-
This container must be sealed and disposed of through the institution's hazardous chemical waste program.
Liquid Waste Disposal:
-
All liquid waste containing this compound, including unused solutions and cell culture media, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.
-
The liquid waste should be inactivated using a validated chemical method before being collected by the hazardous waste management team.
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is contained within the BSC, decontaminate it using the procedure outlined in Section 4.1. For spills outside of a containment unit, evacuate the laboratory, restrict access, and contact the institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without appropriate training and PPE.
Workflow and Logical Relationships Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
